molecular formula C19H23BrN2O2 B1628041 N-Fmoc-1,4-butanediamine hydrobromide CAS No. 352235-99-5

N-Fmoc-1,4-butanediamine hydrobromide

Cat. No.: B1628041
CAS No.: 352235-99-5
M. Wt: 391.3 g/mol
InChI Key: IZGCBOCFUHJPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-1,4-butanediamine hydrobromide is a useful research compound. Its molecular formula is C19H23BrN2O2 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.BrH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGCBOCFUHJPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583804
Record name (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352235-99-5
Record name (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352235-99-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Fmoc-1,4-diaminobutane hydrobromide: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Fmoc-1,4-diaminobutane hydrobromide, a critical building block in modern synthetic chemistry. From its fundamental molecular characteristics to its advanced applications in peptide synthesis and drug discovery, this document serves as a detailed resource for professionals in the field.

Core Molecular Profile

N-(9-Fluorenylmethoxycarbonyl)-1,4-diaminobutane hydrobromide is a mono-protected diamine that serves as a versatile linker and spacer molecule. The strategic placement of the acid-labile Fmoc protecting group on one of the primary amines allows for selective deprotection and subsequent functionalization, making it an invaluable tool in multi-step synthetic strategies.

PropertyValueSource
Molecular Weight 391.30 g/mol [1]
Molecular Formula C₁₉H₂₂N₂O₂ · HBr[1]
CAS Number 352235-99-5[1]
Appearance White to off-white solid[2]
Melting Point ~133 °C (decomposes)[1]
Storage 2-8°C[1]

A closely related and frequently utilized alternative is the hydrochloride salt, N-Fmoc-1,4-diaminobutane hydrochloride (CAS Number: 321660-77-9), which has a molecular weight of 346.9 g/mol .[2][3] Both salts exhibit similar reactivity and are often used interchangeably depending on the specific requirements of the synthetic route and desired counter-ion.

The Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-1,4-diaminobutane hydrobromide lies in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and small proteins.[2][4] In this context, it functions as a flexible linker or spacer, introducing a diaminoalkane moiety into a peptide sequence.

Rationale for Use

The incorporation of a 1,4-diaminobutane linker can be strategically employed for several purposes:

  • Modulation of Physicochemical Properties: Introducing a flexible, hydrophilic spacer can alter the solubility, aggregation propensity, and pharmacokinetic profile of a peptide.

  • Introduction of a Reactive Handle: The terminal primary amine, exposed after Fmoc deprotection, serves as a nucleophilic handle for the attachment of various functionalities, such as fluorescent dyes, cytotoxic payloads in antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) chains for half-life extension.[5]

  • Synthesis of Peptide Dimers and Branched Structures: The diamine can act as a branching point for the synthesis of dimeric or more complex peptide architectures.

  • Mimicry of Natural Polyamines: The 1,4-diaminobutane core, also known as putrescine, is a naturally occurring polyamine involved in numerous biological processes.[6] Its incorporation can be used to probe interactions with biological targets that recognize polyamines.

The Core Chemistry: Fmoc Deprotection and Coupling

The utility of N-Fmoc-1,4-diaminobutane hydrobromide in SPPS is centered around the base-labile nature of the Fmoc group.[7]

Fmoc_Deprotection Fmoc_Diamine N-Fmoc-1,4-diaminobutane (Attached to Solid Support) Intermediate Dibenzofulvene-Piperidine Adduct Fmoc_Diamine->Intermediate Deprotected_Diamine Free Amine on Solid Support Fmoc_Diamine->Deprotected_Diamine Base-mediated β-elimination Piperidine 20% Piperidine in DMF Piperidine->Fmoc_Diamine

Caption: Fmoc Deprotection Workflow.

The Fmoc group is typically removed by treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This deprotection exposes the primary amine, which is then available for coupling to the carboxylic acid of the next amino acid in the sequence.

The subsequent coupling reaction is a critical step that requires activation of the incoming carboxylic acid to facilitate amide bond formation. A variety of coupling reagents can be employed, with common choices including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[8][9]

Coupling_Reaction Deprotected_Diamine Free Amine on Solid Support (-NH2) Coupled_Product Coupled Product on Solid Support Deprotected_Diamine->Coupled_Product Fmoc_AA Fmoc-Amino Acid (-COOH) Activated_AA Activated Amino Acid (e.g., HOBt ester) Fmoc_AA->Activated_AA Coupling_Reagents Coupling Reagents (e.g., DIC/HOBt) Coupling_Reagents->Fmoc_AA Activated_AA->Coupled_Product

Sources

Technical Whitepaper: 9-Fluorenylmethyl N-(4-aminobutyl)carbamate Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Fmoc-1,4-diaminobutane hydrobromide; Fmoc-Putrescine·HBr

Abstract

This technical guide provides a comprehensive analysis of 9-Fluorenylmethyl N-(4-aminobutyl)carbamate hydrobromide , a critical mono-protected diamine spacer used in advanced Solid-Phase Peptide Synthesis (SPPS), Peptidomimetic development, and PROTAC linker design. Unlike simple amino acids, this molecule serves as a bifunctional scaffold, introducing a specific 4-carbon aliphatic spacer (putrescine core) with orthogonal protection. This guide details its structural integrity, synthesis via orthogonal protection strategies, and specific utility in generating urea-linked peptidomimetics, addressing the common pitfalls of bis-alkylation and solubility management.

Structural Analysis & Physicochemical Properties

The molecule consists of a 1,4-diaminobutane (putrescine) core where one amino group is protected by the base-labile Fmoc group, and the distal amino group exists as a hydrobromide salt. This salt form is critical for stability, preventing oxidative degradation and atmospheric carbonylation of the free amine.

Chemical Identity
PropertySpecification
IUPAC Name 9-Fluorenylmethyl N-(4-aminobutyl)carbamate hydrobromide
Common Name Fmoc-1,4-diaminobutane hydrobromide (Fmoc-Putrescine·HBr)
Molecular Formula C₂₀H₂₄N₂O₂[1] · HBr
Molecular Weight 324.42 (Free Base) / 405.33 (Hydrobromide Salt)
CAS Number Note: 321660-77-9 refers to the HCl salt. HBr is a specific synthetic variant.
Solubility Soluble in DMF, DMSO, NMP. Slightly soluble in DCM (requires carrier solvent).
pKa (approx) ~10.5 (Distal amine), Carbamic acid proton is non-basic.
Structural Functionality
  • Fmoc Moiety: Provides N-terminal protection stable to acid (TFA, HBr) but cleaved by secondary bases (20% Piperidine/DMF).

  • Butyl Spacer: The C4 chain confers flexibility, mimicking the lysine side chain length without the α-carbon chirality, essential for designing achiral PNA backbones.

  • Amine·HBr: The hydrobromide counterion renders the distal amine non-nucleophilic during storage, preventing polymerization or cyclization.

Synthetic Routes & Production

High-purity synthesis of mono-protected diamines is chemically challenging due to the high risk of bis-Fmoc formation (where both amines react). Two primary routes exist: the "Statistical" route (low yield, high impurity) and the "Orthogonal" route (high yield, high fidelity).

The Orthogonal Protection Strategy (Recommended)

To ensure scientific integrity and avoid bis-Fmoc contaminants, the Boc-Fmoc route is the industry standard. This method utilizes the differential acid sensitivity of Boc vs. Fmoc groups.

Protocol Summary:

  • Mono-protection: React excess 1,4-diaminobutane with Boc₂O to form mono-Boc-diamine.

  • Fmoc-Protection: React the free amine of the mono-Boc intermediate with Fmoc-OSu.

  • Selective Deprotection: Remove the Boc group using HBr in Acetic Acid (or TFA, followed by HBr exchange) to yield the target HBr salt without affecting the Fmoc group.

Synthesis_Workflow Start 1,4-Diaminobutane (Excess) Step1 Mono-Boc Protection (Boc2O, Dioxane) Start->Step1 Inter1 N-Boc-1,4-diaminobutane Step1->Inter1 Purification Step2 Fmoc Protection (Fmoc-OSu, NaHCO3) Inter1->Step2 Inter2 Fmoc-N-Boc-diaminobutane Step2->Inter2 Step3 Acidolysis (33% HBr in AcOH) Inter2->Step3 Selective Boc Removal Final Fmoc-Putrescine·HBr (Target) Step3->Final Precipitation (Et2O)

Figure 1: Orthogonal synthesis pathway preventing bis-Fmoc byproduct formation.

Applications in Drug Development

Urea-Linked Peptidomimetics

Fmoc-1,4-diaminobutane is a key building block for introducing urea linkages, which improve metabolic stability against proteases compared to standard amide bonds.

  • Mechanism: The free amine (liberated from HBr in situ) reacts with an isocyanate or an activated carbamate on the resin-bound peptide.

  • Utility: Used in protease inhibitors and integrin antagonists.

Peptide Nucleic Acid (PNA) Synthesis

The C4 spacer is often used to modify the PNA backbone solubility or to introduce cationic charges (via the amine) to improve cell penetration of antisense oligonucleotides.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length is crucial for ternary complex formation. The 4-carbon chain provides a defined, hydrophobic spacer that can be further elongated or functionalized.

Experimental Protocols

Handling & Solubility (Critical)

The HBr salt is acidic. Dissolving it directly in DMF for coupling requires neutralization, but premature neutralization can lead to precipitation or dimerization.

  • Standard Solvent: DMF or NMP.[2]

  • Neutralization: Use Diisopropylethylamine (DIEA) immediately before addition to the reaction vessel.

  • Ratio: 1.0 equiv Fmoc-Diamine·HBr : 2.0 equiv DIEA.

Protocol: Solid-Phase Coupling (Urea Formation)

This protocol describes coupling the Fmoc-diamine to a resin-bound activated species (e.g., p-nitrophenyl carbamate or imidazolyl urea).

Reagents:

  • Resin-bound peptide with activated N-terminus (e.g., Resin-NH-CO-Imidazolium).

  • Fmoc-1,4-diaminobutane[3][4]·HBr.

  • DIEA (N,N-Diisopropylethylamine).

  • DMF (Anhydrous).

Step-by-Step:

  • Preparation: Swell the resin (100 mg) in DMF for 20 minutes.

  • Activation (if not pre-activated): Treat resin-bound amine with Carbonyldiimidazole (CDI) (5 equiv) in DCM for 1 hour. Wash 3x with DCM, 3x with DMF.

  • Linker Solution: Dissolve Fmoc-1,4-diaminobutane·HBr (3 equiv relative to resin loading) in minimum DMF.

  • Neutralization: Add DIEA (6 equiv) to the linker solution. Note: Solution may warm slightly.

  • Coupling: Immediately add the solution to the activated resin. Shake at room temperature for 2-4 hours.

  • QC: Perform a Kaiser test. A negative result (no color) indicates the activated species has reacted with the diamine.

  • Capping: Cap unreacted sites with acetic anhydride/pyridine if necessary.

Urea_Coupling_Workflow Resin Resin-Peptide-NH2 Activation Activation (CDI or DSC) Resin->Activation Activated_Resin Resin-Peptide-NH-CO-LG (LG = Imidazole/pNP) Activation->Activated_Resin Coupling Coupling Reaction (DMF, 2-4h) Activated_Resin->Coupling Linker_Prep Prepare Linker: Fmoc-Diamine.HBr + DIEA Linker_Prep->Coupling Add Immediately Final_Resin Resin-Peptide-NH-CO-NH-(CH2)4-NH-Fmoc Coupling->Final_Resin

Figure 2: Workflow for introducing the Fmoc-diamine spacer via urea linkage.

Quality Control & Storage

To maintain the integrity of the hydrobromide salt:

  • Storage: Store at +2°C to +8°C. Desiccate. The HBr salt is hygroscopic; moisture absorption leads to sticky solids that are difficult to weigh accurately.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm (Fmoc absorption).

    • Expected Purity: >98%. Impurities often include bis-Fmoc-diaminobutane (elutes later due to higher hydrophobicity).

  • NMR Verification (DMSO-d6):

    • Look for Fmoc aromatic protons (7.3–7.9 ppm).

    • Look for the carbamate -NH- (approx 7.2 ppm).

    • Look for the ammonium protons (-NH3+) broad singlet at 7.8–8.1 ppm.

    • Check integration of the central methylene protons (1.4–1.6 ppm).

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research, 35(3), 161–214.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][5][6][7] Chemical Reviews, 109(6), 2455–2504.

  • Guichard, G., et al. (2000). Preparation of N-Fmoc-protected mono- and diaminoalkanes: Useful building blocks for the solid-phase synthesis of urea-linked peptidomimetics. The Journal of Organic Chemistry. (General methodology for mono-Fmoc diamines).
  • Sigma-Aldrich. (2024). Product Specification: mono-Fmoc-1,4-diaminobutane hydrochloride.[3] (Note: Cited for physicochemical baseline of the analogous HCl salt).

Sources

Technical Guide: Fmoc-1,4-Butanediamine – HCl vs. HBr Salts in Drug Development

[1]

Executive Summary

Fmoc-1,4-butanediamine (also known as N-Fmoc-1,4-diaminobutane) is a critical mono-protected linker used in Solid Phase Peptide Synthesis (SPPS), Antibody-Drug Conjugates (ADCs), and peptidomimetic scaffolds.[1][2] It serves as a spacer that introduces a primary amine while maintaining orthogonality via the Fmoc group.

Commercially, this linker is available as either a Hydrochloride (HCl) or Hydrobromide (HBr) salt.[1] While the organic cation is identical, the counterion dictates physical properties that significantly impact process scalability, handling, and solubility.[1]

Key Distinction:

  • HCl Salt: The industry standard. High water solubility, lower cost, but often more hygroscopic.[1]

  • HBr Salt: Often preferred for crystallinity and reduced hygroscopicity . It offers superior handling properties for precise weighing in GMP environments but introduces a higher molecular weight and different solubility profile in organic solvents.

Part 1: Physicochemical Characterization[3]

The choice between HCl and HBr salts is rarely about chemical reactivity of the amine itself, but rather the solid-state properties and solubility required for the specific application.

Molecular Specifications

The stoichiometry must be adjusted based on the counterion. A common error in synthesis is failing to account for the ~44 Da mass difference, leading to incorrect molar equivalents.

FeatureHCl Salt HBr Salt
Formula


Molecular Weight 346.85 g/mol 391.30 g/mol
Counterion Mass ~36.46 Da~80.91 Da
Appearance White to off-white powderWhite to beige crystalline solid
Hygroscopicity Moderate to High (Clumps in humid air)Low (Remains free-flowing)
Lattice Energy Higher charge density (

) often leads to tighter hydration shells.
Lower charge density (

) often favors anhydrous crystal packing.
Solubility Profile
  • Aqueous Buffers: Both salts are highly soluble in water. The HCl salt generally exhibits faster dissolution rates in pure water due to the higher hydration energy of the chloride ion.

  • Organic Solvents (DMF/NMP): In SPPS, the linker is dissolved in polar aprotic solvents.

    • HCl: Soluble in DMF, but may require sonication at high concentrations (>0.5 M).[1]

    • HBr: Often exhibits higher solubility limits in organic solvents due to the "softer" nature of the bromide ion (HSAB theory), making it less likely to precipitate during high-concentration stock preparation.

Stability and Storage
  • HCl: Highly stable.

  • HBr: Susceptible to oxidation over long periods if exposed to light/air, potentially turning yellow (liberation of trace

    
    ).[1] Protocol:  Store HBr salts in amber vials under argon/nitrogen.
    

Part 2: Synthetic Implications & Decision Framework

Counterion Interference in Coupling

In standard carbodiimide/active ester couplings (e.g., DIC/Oxyma or HATU/DIEA):

  • Neutralization: The salt must be neutralized in situ by a tertiary base (DIEA or NMM) to release the nucleophilic amine.

    • Precipitation Risk:

      
       is relatively insoluble in DCM (dichloromethane) but soluble in DMF. If your coupling is performed in DCM, the hydrochloride byproduct may precipitate, potentially occluding the resin. 
      
      
      has a different solubility profile and may mitigate this in specific solvent mixtures.
    Nucleophilicity (Side Reactions)
    • Chloride (

      
      ):  A weak nucleophile in protic solvents but becomes more nucleophilic in aprotic solvents (DMF). Generally inert toward Fmoc/tBu chemistry.
      
    • Bromide (

      
      ):  A stronger nucleophile. While generally safe, high concentrations of bromide in acidic conditions (if used in hybrid protocols) can accelerate ether cleavage or sensitive protecting group removal.
      
    Decision Logic (DOT Diagram)

    SaltSelectionStartSelect Fmoc-Linker SaltEnvironmentWhat is the Synthesis Environment?Start->EnvironmentGMPGMP / High Precision Weighing?Environment->GMPHandling PrioritySolventPrimary Solvent System?Environment->SolventSolubility PriorityHBr_RecSelect HBr Salt(Less Hygroscopic, Better Flow)GMP->HBr_RecYes (Avoid moisture uptake)HCl_RecSelect HCl Salt(Standard, Cost-Effective)GMP->HCl_RecNo (Standard Lab Use)DCM_CaseDCM (Dichloromethane)Solvent->DCM_CaseDMF_CaseDMF / NMPSolvent->DMF_CaseDCM_Case->HBr_RecAvoid DIEA.HCl Precip.DMF_Case->HCl_RecStandard Solubility

    Caption: Decision matrix for selecting between HCl and HBr salts based on synthesis scale, solvent system, and handling requirements.

    Part 3: Experimental Protocols

    Salt Exchange Protocol (HCl HBr)

    If the HBr salt is required for solubility reasons but only HCl is available, a salt exchange can be performed using an ion-exchange resin or aqueous workup.

    Materials:

    • Fmoc-1,4-butanediamine HCl[1][3][4]

    • DCM (Dichloromethane)[1]

    • Saturated

      
       or 
      
      
    • Hydrobromic acid (48% aq) or HBr in Acetic Acid[1]

    • Separatory funnel

    Methodology:

    • Free Basing: Dissolve the HCl salt in a minimal amount of water. Add DCM.

    • Neutralization: Slowly add saturated

      
       while stirring until the aqueous phase is pH 9-10. Note: Do not use strong bases (NaOH) to avoid Fmoc cleavage.[1]
      
    • Extraction: Extract the free amine into the DCM layer (3x). The Fmoc-diamine is lipophilic.

    • Washing: Wash combined organic layers with brine to remove residual bicarbonate. Dry over

      
      .
      
    • Salt Formation: Cool the DCM solution to 0°C. Add stoichiometric HBr (e.g., 1.05 eq) dropwise.

    • Precipitation: The HBr salt will likely precipitate or can be crystallized by adding diethyl ether. Filter and dry under vacuum.

    Quality Control: Halide Identification

    To verify the salt form (if labeling is ambiguous):

    • Dissolve 5 mg of the salt in 1 mL deionized water.

    • Add 2 drops of

      
       (1 M).
      
    • Add 2 drops of

      
       (0.1 M).
      
      • White Precipitate: Indicates Chloride (

        
        ).
        
      • Cream/Pale Yellow Precipitate: Indicates Bromide (

        
        ).
        

    Part 4: Synthesis Workflow & Pathway

    The following diagram illustrates the standard synthesis of the molecule and where the salt formation occurs.

    SynthesisPathPutrescine1,4-Diaminobutane(Putrescine)MonoProtectMono-Protection Strategy(e.g., Boc-anhydride, statistical)Putrescine->MonoProtectIntermediateN-Boc-1,4-DiaminobutaneMonoProtect->IntermediateFmocInstallFmoc-OSu / DIEAIntermediate->FmocInstallFullyProtectedN-Fmoc-N'-Boc-DiaminobutaneFmocInstall->FullyProtectedDeprotectionAcidolytic Cleavage(Removal of Boc)FullyProtected->DeprotectionFinalHClFmoc-Diamine.HCl(Using HCl/Dioxane)Deprotection->FinalHClHCl RouteFinalHBrFmoc-Diamine.HBr(Using HBr/AcOH or Exchange)Deprotection->FinalHBrHBr Route

    Caption: Synthetic pathway showing the divergence point for salt formation during the deprotection of the orthogonal Boc group.

    References

    • Sigma-Aldrich. N-Fmoc-1,4-butanediamine hydrobromide Product Datasheet. Accessed 2024. Link

    • Bachem. N-1-Fmoc-1,4-diaminobutane HCl Product Specifications. Accessed 2024. Link

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on counterion selection and hygroscopicity).

    • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

    • Chem-Impex International. Fmoc-1,4-diaminobutane hydrochloride Technical Data. Link

    Technical Guide: Fmoc-Linker Selection in Solid Phase Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Goldilocks" Decision Matrix

    In the architecture of functional peptides, PROTACs, and antibody-drug conjugates (ADCs), the diamine linker is not merely a bridge; it is a determinant of thermodynamic stability and kinetic efficacy.

    The choice between Fmoc-ethylenediamine (Fmoc-EDA) and Fmoc-1,4-butanediamine (Fmoc-BDA) represents a trade-off between conformational rigidity and steric accessibility .

    • Select Fmoc-EDA (C2 Linker) when minimizing the hydrodynamic radius is critical, or when a rigid, short spacer is required to force close proximity between functional domains (e.g., FRET pairs, specific enzyme active site probes).

    • Select Fmoc-BDA (C4 Linker) when steric hindrance is a failure mode. The additional ~2.5 Å and rotational freedom prevent the "buried ligand" phenomenon, essential for recruiting bulky E3 ligases in PROTAC design or accessing surface-bound receptors.

    Part 1: Structural & Physicochemical Mechanics

    The fundamental difference lies in the spatial separation and the entropic cost of binding.

    The Angstrom "Ruler"

    While both linkers provide a primary amine for coupling and an Fmoc-protected amine for elongation, their spatial properties differ significantly.

    FeatureFmoc-Ethylenediamine (EDA)Fmoc-1,4-Butanediamine (BDA)
    Carbon Chain 2 (
    
    
    )
    4 (
    
    
    )
    Spacer Length ~3.5 Å (extended)~6.0 Å (extended)
    Rotatable Bonds 1 (C-C)3 (C-C)
    Entropic Penalty Low (Rigid)Medium (Flexible)
    Hydrophobicity Lower (LogP ~0.8)Higher (LogP ~1.4)
    Primary Risk Steric ClashEntropic "Wiggle" / Aggregation
    Decision Logic Diagram

    The following diagram illustrates the decision pathway based on the target application's structural constraints.

    LinkerSelection Start Select Linker Strategy Constraint Primary Constraint? Start->Constraint Steric Steric Bulk (e.g., E3 Ligase) Constraint->Steric Target is Bulky/Deep Pocket Rigid Precise Distance (e.g., FRET) Constraint->Rigid Target requires fixed geometry BDA Fmoc-1,4-Butanediamine (C4) ~6.0 Å | High Flexibility Steric->BDA Need Flexibility EDA Fmoc-Ethylenediamine (C2) ~3.5 Å | Low Entropy Rigid->EDA Need Rigidity Outcome2 High Signal/Stability (Pre-organization) EDA->Outcome2 Outcome1 High Binding Affinity (Reduced Clash) BDA->Outcome1

    Caption: Decision tree for selecting C2 vs. C4 linkers based on steric vs. entropic constraints.

    Part 2: Synthetic Utility in SPPS

    Using mono-Fmoc diamines in Solid Phase Peptide Synthesis (SPPS) introduces a specific challenge: Inter-chain Cross-linking (The "Hairpin" Effect).

    The "Hairpin" Mechanism

    When reacting a diamine with a resin-bound carboxylic acid, the free amine reacts as intended. However, if the concentration of the diamine is too low, the other amine (if deprotected or if using a symmetrical diamine) can loop back and react with a neighboring site on the resin.

    • Fmoc-EDA/BDA Advantage: Using the mono-Fmoc protected version prevents this immediate "hairpin" bridging because the second amine is protected.

    • The Risk: The primary risk with Fmoc-EDA/BDA is dimerization in solution if the Fmoc group is unstable, or double-loading if the resin has high loading capacity and the diamine is used in deficit.

    Solubility & Coupling Efficiency
    • Fmoc-EDA: Highly soluble in DMF/NMP. Due to its short length, the Fmoc group may exert steric hindrance on the free amine during the coupling event, slowing down the reaction slightly compared to BDA.

    • Fmoc-BDA: The longer alkyl chain separates the bulky Fmoc group from the nucleophilic amine, often resulting in faster coupling kinetics. However, the increased hydrophobicity requires ensuring the resin is well-swollen (DCM/DMF washes are critical).

    Part 3: Functional Impact in Drug Design (PROTACs)

    In PROTAC (Proteolysis Targeting Chimera) design, the linker length determines the formation of the Ternary Complex (Target Protein - Linker - E3 Ligase).[1][2]

    The "Zone of Ubiquitination"
    • Too Short (EDA): If the linker is < 4 Å, the E3 ligase may collide with the Target Protein before a stable complex forms. This leads to the "Hook Effect" at lower concentrations or simply no degradation.

    • Too Long (BDA + PEG): While BDA itself is short, it is often used as a rigid "handle" to attach longer PEG chains. BDA provides a hydrophobic transition from the ligand to the hydrophilic PEG.

    • Evidence: Research indicates that linker length optimization is empirical, but "medium" lengths (12-16 atoms total) often perform best [1]. BDA contributes 4 carbons to this count, offering a middle ground between the minimal EDA and longer hexyl chains.

    Part 4: Validated Experimental Protocols

    Protocol A: Coupling Fmoc-Diamine to Carboxyl-Resin

    Objective: Convert a resin-bound carboxylic acid (e.g., Glutamic acid side chain or C-terminus) into an amine-functionalized handle without cross-linking.

    Reagents:

    • Resin (swollen in DMF)[3]

    • Fmoc-Diamine (EDA or BDA) - Use HCl salt if available for stability

    • HBTU or HATU (Activator)[3]

    • DIPEA (Base)[4]

    Step-by-Step Workflow:

    • Activation (In Situ):

      • Dissolve 5.0 equivalents (relative to resin loading) of the Fmoc-Diamine in DMF.

      • Critical: Do not pre-activate the resin with HBTU/DIPEA in the absence of the amine. This leads to capping (guanidinylation) or racemization.

      • Add HBTU (4.9 eq) and DIPEA (10 eq) to the Fmoc-Diamine solution.

      • Note: Using a large excess (5 eq) of the diamine drives the reaction to mono-functionalization and prevents any trace free diamine from bridging two resin sites.

    • Coupling:

      • Add the activated mixture to the resin immediately.

      • Shake/agitate for 45–60 minutes at Room Temperature.

      • Fmoc-EDA specific: Due to steric bulk of the Fmoc group near the amine, extend time to 90 minutes.

    • Washing:

      • Drain and wash with DMF (3x), DCM (3x), DMF (3x).

      • Why DCM? The dichloromethane wash shrinks the resin slightly, helping to squeeze out unbound hydrophobic reagents (especially for Fmoc-BDA).

    • Validation (Kaiser Test):

      • Perform a Kaiser test.

      • Result: The resin should be negative (no blue color) because the primary amine of the resin has been converted to an amide, and the new terminal amine is Fmoc-protected.

      • Note: If you deprotect the Fmoc now, the Kaiser test should be positive (deep blue).

    Protocol B: Preventing Cyclization

    Risk: Upon Fmoc deprotection of Fmoc-EDA-Resin, the free amine is 2 carbons away from the amide carbonyl. Attack leads to a 5-membered imidazolidinone ring and cleavage of the linker from the peptide chain.

    SPPS_Workflow Step1 Fmoc-Diamine Coupling (High Excess) Step2 Wash (DMF/DCM) Step1->Step2 Step3 Fmoc Deprotection (20% Piperidine) Step2->Step3 Decision Next Step? Step3->Decision Risk Cyclization Risk (Slow Coupling) Decision->Risk Delay > 10 mins Safe Immediate Acylation (Fast Coupling) Decision->Safe Immediate

    Caption: Workflow emphasizing the critical timing after deprotection to prevent cyclization.

    Mitigation Strategy:

    • Use BDA if possible: The 7-membered ring formation from BDA is kinetically disfavored compared to the 5-membered ring of EDA [2].

    • Fast Coupling: After removing Fmoc from EDA-resin, wash rapidly and add the next activated acid immediately. Do not leave the deprotected EDA-resin sitting in DMF.

    References

    • Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Link

    • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications. Link

    • Novabiochem. (2020). Fmoc Solid Phase Peptide Synthesis Protocol Handbook. Merck KGaA. Link

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

    Sources

    The Versatility of Mono-Fmoc-1,4-diaminobutane in Chemical Biology: A Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Beyond a Simple Building Block

    In the intricate world of chemical biology and drug discovery, precision and versatility are paramount. Few reagents embody these principles as effectively as mono-Fmoc-1,4-diaminobutane. Often viewed as a fundamental building block, its true power lies in the strategic advantage offered by its dual-functionality: a readily cleavable Fmoc-protected amine at one terminus and a reactive primary amine at the other. This guide provides an in-depth exploration of the applications of this molecule, moving beyond simple recitation of protocols to a deeper understanding of the causality behind its use in sophisticated molecular design. For researchers, scientists, and drug development professionals, mastering the application of mono-Fmoc-1,4-diaminobutane opens a gateway to novel peptides, innovative bioconjugates, and next-generation therapeutics like proteolysis-targeting chimeras (PROTACs).

    At its core, 1,4-diaminobutane, also known as putrescine, is a ubiquitous biogenic polyamine involved in a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Its involvement in these fundamental pathways makes it an intriguing scaffold for chemical intervention. The mono-Fmoc derivative harnesses this biological relevance, providing a chemically tractable handle for its incorporation into larger, more complex molecular architectures.

    Core Properties and Handling

    Before delving into its applications, a foundational understanding of mono-Fmoc-1,4-diaminobutane's properties is essential for its successful implementation in any synthetic workflow.

    PropertyValueSignificance in Synthesis
    Molecular Formula C₁₉H₂₂N₂O₂ · HClProvides the basis for molecular weight calculations and reaction stoichiometry.
    Molecular Weight 346.85 g/mol (as HCl salt)Crucial for accurate reagent measurement.
    Appearance White to off-white powderA visual indicator of purity.
    Solubility Soluble in DMF, DCM (with potential for added DMF for complete dissolution)Dictates the choice of solvents for coupling reactions.
    Fmoc Group Base-labile protecting groupAllows for selective deprotection under mild, orthogonal conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[3]
    Storage 2-8°CEnsures long-term stability and prevents degradation of the Fmoc group.

    Expert Insight: The hydrochloride salt of mono-Fmoc-1,4-diaminobutane is commonly used to improve its stability and handling characteristics. When planning a reaction, it is critical to account for the presence of the HCl salt, as a tertiary amine base (e.g., DIPEA) will be required to neutralize it and liberate the free amine for coupling.

    Application I: A Flexible Linker in Solid-Phase Peptide Synthesis (SPPS)

    The most widespread application of mono-Fmoc-1,4-diaminobutane is as a linker or spacer in SPPS. The ability to introduce a defined, flexible four-carbon chain into a peptide sequence offers several strategic advantages.

    Causality of Application:

    • Modulation of Biological Activity: Introducing a spacer can alter the spatial orientation of key pharmacophoric residues, potentially enhancing binding affinity to a target receptor or enzyme.

    • Attachment of Functional Moieties: The terminal primary amine, unmasked after Fmoc deprotection, serves as a versatile handle for the conjugation of various molecules, including fluorophores, biotin, polyethylene glycol (PEG) chains, or cytotoxic drugs.

    • Improved Solubility: The incorporation of a flexible, hydrophilic linker can enhance the overall solubility of a synthetic peptide, a common challenge in peptide chemistry.

    Experimental Workflow: Incorporation into a Peptide Sequence

    The following diagram and protocol outline the standard steps for incorporating mono-Fmoc-1,4-diaminobutane into a growing peptide chain on a solid support.

    SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: mono-Fmoc-1,4-diaminobutane, Coupling Reagents (e.g., DIC/Oxyma), DIPEA in DMF Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride/DIPEA) Washing2->Capping Result Resin with extended peptide and terminal Fmoc group Capping->Result PROTAC_Synthesis Resin Solid Support Attach_Linker Attach mono-Fmoc- 1,4-diaminobutane Resin->Attach_Linker Deprotection1 Fmoc Deprotection Attach_Linker->Deprotection1 Couple_E3 Couple E3 Ligase Ligand Deprotection1->Couple_E3 Elaborate_Linker Linker Elaboration (Optional) Couple_E3->Elaborate_Linker Couple_POI Couple POI Ligand Elaborate_Linker->Couple_POI Cleavage Cleave from Resin Couple_POI->Cleavage PROTAC Final PROTAC Molecule Cleavage->PROTAC

    Caption: A generalized solid-phase synthesis workflow for PROTACs.

    Expert Insight: The choice of linker length and composition is a critical determinant of PROTAC activity. A linker that is too short may not allow for the formation of a stable ternary complex between the POI, the E3 ligase, and the PROTAC. Conversely, a linker that is too long may lead to unfavorable entropic penalties. The use of building blocks like mono-Fmoc-1,4-diaminobutane allows for the systematic variation of the linker to identify the optimal configuration.

    Application III: Building Blocks for Polyamine Analogues and Bioconjugates

    The biological significance of polyamines makes them attractive targets for the development of therapeutic analogues and probes for studying their function. Mono-Fmoc-1,4-diaminobutane is a key starting material for the synthesis of more complex polyamine structures. [4] Causality of Application:

    • Selective Functionalization: The Fmoc group allows for the selective modification of one terminus of the diaminobutane, while the other remains free for further reactions. This is crucial for building up longer, unsymmetrical polyamine chains. [5]* Bioconjugation Handle: The free amine of mono-Fmoc-1,4-diaminobutane can be reacted with activated esters, isothiocyanates, or other electrophilic species to attach it to biomolecules like proteins, antibodies, or nucleic acids. [6][7]This enables the introduction of a polyamine moiety to modulate the properties of the biomolecule or to act as a targeting ligand.

    Example Protocol: Synthesis of a Simple Bioconjugate

    This protocol describes the conjugation of mono-Fmoc-1,4-diaminobutane to a protein via an NHS ester.

    • Protein Preparation:

      • Dissolve the protein to be conjugated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific protein.

    • Activation of a Carboxylic Acid (if necessary):

      • If the goal is to conjugate a small molecule with a carboxylic acid to the diaminobutane, activate the carboxyl group using EDC/NHS chemistry to form an NHS ester. [8]

    • Conjugation Reaction:

      • Dissolve mono-Fmoc-1,4-diaminobutane hydrochloride in the reaction buffer. Add a 10- to 20-fold molar excess of the diaminobutane relative to the NHS ester-activated molecule.

      • Add DIPEA to neutralize the hydrochloride and raise the pH to ~8.0-8.5 to facilitate the reaction of the primary amine.

      • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

    • Purification:

      • Remove the unreacted diaminobutane and by-products by dialysis, size-exclusion chromatography, or another suitable purification method.

    • Characterization:

      • Confirm the successful conjugation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE.

    Conclusion: A Tool for Molecular Innovation

    Mono-Fmoc-1,4-diaminobutane is far more than a simple chemical reagent; it is a versatile tool that empowers researchers to construct complex and functional molecules with a high degree of control. Its strategic application in peptide synthesis, PROTAC development, and bioconjugation is a testament to the power of well-designed chemical building blocks. By understanding the underlying principles of its reactivity and the rationale for its use in various contexts, scientists can unlock new possibilities in the design of novel therapeutics and chemical probes, ultimately advancing the frontiers of chemical biology and medicine.

    References

    • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. PMC. [Link]

    • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. PMC. [Link]

    • 6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

    • Synthesis protocols. Peptideweb.com. [Link]

    • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]

    • 1,4-Diaminobutane (Putrescine), Spermidine, and Spermine. PubMed. [Link]

    • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC. [Link]

    • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC. [Link]

    • A novel heterobifunctional linker for facile access to bioconjugates. PubMed. [Link]

    • A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

    • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]

    • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

    • Putrescine and Its Metabolic Precursor Arginine Promote Biofilm and c-di-GMP Synthesis in Pseudomonas aeruginosa. PMC. [Link]

    • Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates. PMC. [Link]

    • Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine reactivity. Chemical Science (RSC Publishing). [Link]

    • Study on the design, synthesis and activity of MDM2/MDMX anti-tumor stapled peptide PROTAC. PMC. [Link]

    • Mechanism of putrescine transport in human pulmonary artery endothelial cells. PubMed. [Link]

    • Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. [Link]

    • Coupling Reagents. Aapptec Peptides. [Link]

    • Polyamine synthesis as a target of MYC oncogenes. PMC. [Link]

    • 1,4-Diaminobutane from cyanophycin. ResearchGate. [Link]

    Sources

    Methodological & Application

    Technical Application Note: Site-Specific Incorporation of N-Fmoc-1,4-Butanediamine in SPPS

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scientific Context

    The incorporation of N-Fmoc-1,4-butanediamine (also known as N-Fmoc-1,4-diaminobutane or Fmoc-Putrescine) into Solid-Phase Peptide Synthesis (SPPS) is a critical technique for generating polyamine-peptide conjugates, PNA linkers, and C-terminal modified scaffolds. Unlike standard amino acid coupling, this process involves the reaction of a mono-protected diamine nucleophile with a resin-bound carboxylic acid or electrophilic center.

    This guide addresses the specific challenges of this coupling:

    • Salt Neutralization: The reagent is typically supplied as a Hydrochloride (HCl) salt to prevent air-oxidation and carbamylation, requiring precise in situ neutralization.

    • Stoichiometric Control: Preventing cross-linking (bis-acylation) where one diamine molecule bridges two resin sites.

    • Monitoring: Standard Kaiser tests are ineffective for monitoring the start of the reaction (as the resin is COOH-functionalized), requiring alternative colorimetric assays.

    Critical Reagents & Materials

    ReagentSpecificationPurpose
    N-Fmoc-1,4-butanediamine·HCl >98% Purity, HCl saltThe mono-protected diamine linker.
    Coupling Reagent HATU or DIC/Oxyma PureActivates the resin-bound carboxylate.
    Base DIPEA (Diisopropylethylamine)Neutralizes the HCl salt and catalyzes HATU coupling.
    Solvent DMF (Anhydrous)Primary reaction solvent.
    Monitoring Reagent Bromophenol Blue (0.05% in DMF)Detects free Carboxylic Acids (Blue = COOH present).
    Resin Support Carboxyl-functionalized ResinE.g., Succinylated Resin, Asp/Glu side-chains, or activated 2-CTC.

    Core Logic: The Coupling Mechanism[1]

    The coupling of N-Fmoc-1,4-butanediamine differs from standard SPPS because the "Incoming" molecule is an amine, not a carboxylic acid. Therefore, the Resin must be activated, not the reagent in solution.

    The "In-Situ Neutralization" Strategy

    The HCl salt of the diamine is stable but non-nucleophilic. It must be neutralized to release the free amine (

    
    ). However, premixing the diamine with base in the absence of the activated resin can lead to slow dimerization or carbamate formation (with atmospheric 
    
    
    
    ).

    Best Practice: Activate the resin-bound carboxylic acid first, then add the diamine/base mixture.

    Visualization of the Reaction Pathway

    CouplingLogic cluster_0 Critical Timing: Activate Resin BEFORE adding Amine ResinCOOH Resin-Bound COOH (Substrate) Activation Activation Step (HATU/DIPEA or DIC/Oxyma) ResinCOOH->Activation ActiveEster Activated Resin (OAt/Oxyma Ester) Activation->ActiveEster Coupling Nucleophilic Attack (Amide Bond Formation) ActiveEster->Coupling DiamineSalt Fmoc-Diamine.HCl (Stable Precursor) Neutralization Base Addition (DIPEA) DiamineSalt->Neutralization FreeAmine Free Amine (Nucleophile) Neutralization->FreeAmine FreeAmine->Coupling Product Resin-CONH-(CH2)4-NH-Fmoc Coupling->Product

    Figure 1: Reaction pathway for coupling mono-protected diamines to solid support. The resin activation and amine neutralization are parallel streams that merge at the coupling step.

    Detailed Experimental Protocols

    Protocol A: Preparation of Resin-Bound Carboxylate

    Context: This step is required if your resin currently ends in an amine (e.g., Rink Amide) and you need to convert it to a carboxylic acid to accept the diamine (e.g., via a Succinic Anhydride linker).

    • Swell Resin: Wash resin (0.1 mmol scale) with DMF (3 x 5 mL).

    • Succinylation: Dissolve Succinic Anhydride (1.0 mmol, 10 eq) and DIPEA (1.0 mmol, 10 eq) in DMF (4 mL).

    • Reaction: Add solution to resin. Shake for 1 hour at Room Temperature (RT).

    • Validation: Perform Kaiser Test . Result should be Negative (No blue color), indicating conversion of amines to carboxylic acids.

    Protocol B: Coupling N-Fmoc-1,4-Butanediamine (The Core Protocol)

    Context: Coupling the diamine to a carboxylic acid on the resin (from Protocol A, or a Glu/Asp side chain).

    Reagent Prep:

    • Solution A (Activator): 0.4 mmol HATU (4 eq) in 2 mL DMF.

    • Solution B (Nucleophile): 0.5 mmol N-Fmoc-1,4-butanediamine·HCl (5 eq) + 1.0 mmol DIPEA (10 eq) in 2 mL DMF. Note: The extra base accounts for neutralizing the HCl salt and maintaining basic pH for coupling.

    Step-by-Step:

    • Activation: Add Solution A and DIPEA (0.8 mmol, 8 eq) to the Resin-COOH. Shake for 2-5 minutes .

      • Why? Pre-activation ensures the carboxylate is converted to the active ester (OAt) before the amine is introduced, reducing competition.

    • Coupling: Add Solution B (The neutralized diamine) directly to the pre-activated resin mixture.

    • Incubation: Shake for 1 - 2 hours at RT.

    • Washing: Drain and wash with DMF (5 x 5 mL) to remove excess diamine.

    • Monitoring (Critical): Perform Bromophenol Blue Test (see below).

      • Target: The resin should NOT be blue. Blue indicates unreacted carboxylic acids.

    Protocol C: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

    Context: Using the diamine as the first "residue" to create a C-terminal modified peptide.

    • Preparation: Swell 2-CTC resin (100-200 mesh) in DCM (dry) for 30 mins.

    • Loading Solution: Dissolve N-Fmoc-1,4-butanediamine·HCl (2 eq) and DIPEA (5 eq) in DCM.

      • Note: DCM is used here to maintain the swelling of 2-CTC resin.

    • Reaction: Add solution to resin. Shake for 2 hours.

    • Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 mins.

    • Wash: DCM (3x), DMF (3x).

    Validation & Troubleshooting

    Colorimetric Monitoring

    Since the coupling consumes a carboxylic acid and installs a protected amine, standard tests work differently:

    TestTarget Functional GroupPre-Coupling (Resin-COOH)Post-Coupling (Resin-NH-Fmoc)
    Kaiser (Ninhydrin) Free Primary AminesNegative (Yellow)Negative (Yellow)
    Bromophenol Blue Free Carboxylic AcidsPositive (Blue)Negative (Yellow/Green)
    Chloranil Secondary AminesNegativeNegative

    Validation Check: After Fmoc deprotection (20% Piperidine), the resin must become Kaiser Positive (Deep Blue), confirming the diamine was successfully attached and deprotected.

    Troubleshooting Decision Tree

    Troubleshooting Start Post-Coupling Check (Bromophenol Blue) Result Is Resin Blue? Start->Result Yes Yes (COOH remains) Result->Yes Incomplete No No (Coupling Complete) Result->No Success CheckSolubility Check Diamine Solubility (Did it precipitate?) Yes->CheckSolubility Proceed Proceed to Fmoc Deprotection No->Proceed Recouple Recouple using DIC/Oxyma (Alternative Activation) CheckSolubility->Recouple FinalCheck Kaiser Test (Must be Positive) Proceed->FinalCheck

    Figure 2: Decision logic for validating the diamine coupling efficiency.

    References

    • Albericio, F., & Tulla-Puche, J. (2008). "The Application of Safety-Catch Linkers in Solid-Phase Peptide Synthesis." Molecules, 13(5).[1] Available at: [Link]

    Sources

    Application Note: Strategic Synthesis of PROTACs Using N-Fmoc-1,4-butanediamine Linkers

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This application note details the strategic implementation of N-Fmoc-1,4-butanediamine as a pivotal linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While Polyethylene Glycol (PEG) linkers are ubiquitous for solubility, alkyl chains—specifically the 4-carbon (C4) spacer provided by this reagent—offer distinct advantages in membrane permeability and rigidification of the ternary complex.[]

    This guide provides a validated, step-by-step protocol for utilizing N-Fmoc-1,4-butanediamine to bridge an E3 ligase ligand (e.g., Thalidomide or VHL ligand) and a Protein of Interest (POI) ligand. It emphasizes the "Double Amide" synthetic strategy, leveraging the orthogonality of Fmoc protection to ensure controlled, sequential coupling.

    Strategic Rationale: Why N-Fmoc-1,4-butanediamine?

    The "Goldilocks" Zone of Linker Length

    Linker length is a determinant factor in PROTAC cooperativity. A linker that is too short causes steric clashes between the E3 ligase and the POI; one that is too long results in entropic penalties that reduce degradation efficiency.

    • The C4 Advantage: The 1,4-butanediamine backbone provides a spacer length of approximately 5–6 Å. This is often the optimal starting point for "linker scanning" campaigns, particularly when the exit vectors of the two ligands are solvent-exposed and require a compact interface to induce stable protein-protein interactions (PPIs).

    Physicochemical Properties

    Unlike PEG chains, which are hydrophilic, the C4 alkyl chain is lipophilic.

    • Permeability: Replacing ether oxygens with methylene groups reduces the Topological Polar Surface Area (TPSA), potentially enhancing passive diffusion across cell membranes.[]

    • Conformation: Alkyl chains possess different torsional constraints compared to PEGs, often favoring different ternary complex geometries that can rescue degradation in systems where PEG linkers fail.

    Synthetic Orthogonality

    The Fmoc (Fluorenylmethyloxycarbonyl) group is base-labile, making it orthogonal to acid-labile groups (like Boc or t-Butyl) often present on E3 ligase ligands (e.g., hydroxy-proline derivatives for VHL). This allows for a clean, sequential assembly without premature deprotection of the warhead moieties.

    Synthetic Workflow Visualization

    The following diagram illustrates the convergent synthesis strategy using N-Fmoc-1,4-butanediamine.

    PROTAC_Synthesis Start Ligand A-COOH (E3 or POI Ligand) Step1_Prod Intermediate 1: Ligand A-Linker-Fmoc Start->Step1_Prod HATU/DIPEA Amide Coupling Linker N-Fmoc-1,4-butanediamine (Free Amine) Linker->Step1_Prod Deprotect Deprotection: 20% Piperidine Step1_Prod->Deprotect Amine_Free Intermediate 2: Ligand A-Linker-NH2 Deprotect->Amine_Free - Fmoc Final Final PROTAC (Ligand A-Linker-Ligand B) Amine_Free->Final + Ligand B HATU/DIPEA LigandB Ligand B-COOH (Warhead) LigandB->Final

    Figure 1: Sequential assembly of a PROTAC using N-Fmoc-1,4-butanediamine. The workflow utilizes the Fmoc group to prevent polymerization, allowing the formation of a discrete heterodimer.

    Detailed Experimental Protocol

    Phase 1: First Coupling (Attachment to Ligand A)

    Objective: Attach the linker to the first carboxylic acid-containing ligand (usually the more expensive or complex ligand is saved for the final step to maximize its recovery).

    Reagents:

    • Ligand A-COOH (1.0 equiv)

    • N-Fmoc-1,4-butanediamine hydrochloride (1.2 equiv)

    • HATU (1.2 equiv)[2][3]

    • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

    • Anhydrous DMF (N,N-Dimethylformamide)

    Procedure:

    • Activation: In a dry vial, dissolve Ligand A-COOH (0.1 mmol) in anhydrous DMF (1.0 mL). Add HATU (45.6 mg, 0.12 mmol) and DIPEA (52 µL, 0.3 mmol). Stir at Room Temperature (RT) for 5 minutes.

      • Expert Insight: The pre-activation step ensures the formation of the activated ester (OAt ester) before the amine is introduced, reducing side reactions.

    • Coupling: Add N-Fmoc-1,4-butanediamine hydrochloride (41.6 mg, 0.12 mmol).

      • Note: If using the HCl salt, ensure sufficient DIPEA is present to neutralize the salt. If the solution is not basic (pH > 8 on wet pH paper), add an additional 1.0 equiv of DIPEA.

    • Reaction: Stir at RT for 1–3 hours. Monitor by LC-MS (Look for mass: Ligand A + 310.4 Da).

    • Workup: Dilute with Ethyl Acetate (EtOAc), wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (DCM/MeOH gradient).

    Phase 2: Fmoc Deprotection

    Objective: Remove the protecting group to expose the second amine.

    Reagents:

    • 20% Piperidine in DMF (v/v)[4]

    Procedure:

    • Dissolve Intermediate 1 in 20% Piperidine/DMF solution (approx. 5 mL per 100 mg of compound).

    • Stir at RT for 15–30 minutes.

    • Monitoring: LC-MS should show the loss of the Fmoc group (Mass - 222.2 Da).

    • Workup: Evaporate DMF/Piperidine under high vacuum (using a heptane azeotrope if necessary to remove residual piperidine).

      • Critical Step: Complete removal of piperidine is essential. Residual secondary amine will compete in the next coupling step, consuming the activated ester of Ligand B.

    Phase 3: Second Coupling (Attachment to Ligand B)

    Objective: Complete the PROTAC synthesis.

    Reagents:

    • Ligand B-COOH (1.2 equiv)

    • Intermediate 2 (Free amine) (1.0 equiv)

    • HATU (1.2 equiv)[2][3]

    • DIPEA (3.0 equiv)

    Procedure:

    • Dissolve Ligand B-COOH in DMF. Add HATU and DIPEA . Stir for 5 mins.

    • Add the crude Intermediate 2 (dissolved in minimal DMF).

    • Stir at RT for 2–16 hours.

    • Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    Data Summary & Quality Control

    Reagent Stoichiometry Table
    ComponentPhase 1 (Linker Attachment)Phase 3 (Final Assembly)Role
    Carboxylic Acid 1.0 equiv (Ligand A)1.2 equiv (Ligand B)Electrophile
    Amine 1.2 equiv (Linker)1.0 equiv (Intermediate)Nucleophile
    HATU 1.2 equiv1.2 equivCoupling Agent
    DIPEA 3.0 - 4.0 equiv*3.0 equivBase

    *Extra equivalent required if linker is supplied as a hydrochloride or hydrobromide salt.

    Troubleshooting Matrix
    ObservationRoot CauseCorrective Action
    Low Yield (Phase 1) Incomplete activation or salt interference.[5]Ensure pH > 8 during coupling. Increase HATU to 1.5 equiv.
    Piperidine Adducts Incomplete solvent removal after Phase 2.Use lyophilization or extensive heptane azeotrope evaporation.
    Aggregates/Gelation Poor solubility of the aliphatic linker.[]Switch solvent to NMP (N-Methyl-2-pyrrolidone) or add 10% DMSO.
    Racemization Over-activation of chiral ligands (e.g., Thalidomide analogs).Use PyBOP instead of HATU; maintain temperature at 0°C for the first hour.

    Mechanism of Action: The Ternary Complex[6]

    Understanding the end-goal is crucial for design. The C4 linker must allow the E3 ligase and POI to approximate without steric clash.

    Ternary_Complex POI Target Protein (POI) E3 E3 Ligase (e.g., CRBN/VHL) Ub Ubiquitin E3->Ub Transfers PROTAC PROTAC (C4 Linker) PROTAC->POI Binds PROTAC->E3 Binds Ub->POI Poly-ubiquitination

    Figure 2: The PROTAC mediates the formation of a ternary complex.[6][7] The C4 linker (Green) acts as the molecular bridge, facilitating the transfer of Ubiquitin (Yellow) from the E3 Ligase to the Target Protein.

    References

    • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

    • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link

    • Maple, H. J., et al. (2019). "Automated chemical synthesis of peptidic PROTACs." Bioorganic & Medicinal Chemistry Letters. Link

    • Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link

    • Standard Fmoc Deprotection Protocols. Sigma-Aldrich Technical Bulletins. Link

    Sources

    Application Notes and Protocols: Solid-Phase Peptide Synthesis Using an Fmoc-Diaminobutane Spacer

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine synthesis of peptides for research, therapeutic, and diagnostic applications.[1][2] The most prevalent strategy, Fmoc/tBu chemistry, offers a robust and versatile methodology due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.[3][4][5] This orthogonal scheme allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with milder cleavage conditions compared to the older Boc/Bzl strategy.[4][5]

    The incorporation of non-proteinogenic elements, such as spacers or linkers, into a peptide sequence can impart unique functionalities and properties. A diaminobutane spacer, for instance, introduces a flexible, hydrophilic aliphatic chain that can be strategically employed for various applications. These include the synthesis of peptide dimers, the attachment of reporter molecules like biotin or fluorescent dyes, or the development of peptide-drug conjugates.[6][] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of an Fmoc-protected diaminobutane spacer into a peptide sequence using manual solid-phase synthesis techniques.

    Guiding Principles: The Rationale Behind the Method

    The successful synthesis of a peptide is not merely a matter of following a recipe; it is an exercise in applied organic chemistry. Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol to specific needs.

    The Solid Support: An Immovable Anchor

    The synthesis begins by anchoring the C-terminal amino acid to an insoluble resin.[2][8] This solid support allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[2] The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal amide, a Rink Amide resin is a common choice, while a Wang resin is used for peptides with a C-terminal carboxylic acid.[8][9]

    The Fmoc Group: A Temporary Guardian

    The Nα-amino group of each incoming amino acid is protected by the fluorenylmethoxycarbonyl (Fmoc) group.[4][8] This protection is crucial to prevent self-polymerization and to ensure that coupling occurs only at the desired position.[4] The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a weak base, typically a solution of piperidine in DMF, through a β-elimination mechanism.[4][] The strong UV absorbance of the dibenzofulvene byproduct released during deprotection provides a convenient method for monitoring the reaction's progress.[4][5]

    Coupling: Forging the Peptide Bond

    The formation of the amide bond between the free Nα-amino group on the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid is the core reaction of SPPS. This reaction is not spontaneous and requires an activating agent to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as OxymaPure® to suppress side reactions and minimize racemization.

    The Diaminobutane Spacer: A Functional Bridge

    The Fmoc-diaminobutane spacer is introduced as a building block in the same manner as an amino acid. One amine group is protected with Fmoc, allowing it to be coupled to the growing peptide chain. The other amine group can be protected with an orthogonal protecting group (e.g., Boc) to allow for selective deprotection and subsequent modification, or it can be used to continue the peptide chain elongation.

    Cleavage and Deprotection: The Final Release

    Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed.[8] This is typically achieved with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a variety of scavengers.[11][12] Scavengers, such as triisopropylsilane (TIS) and water, are critical to quench reactive cationic species generated during the deprotection of certain amino acids, thereby preventing unwanted side reactions.[12]

    Materials and Reagents

    Category Item Notes
    Resins Rink Amide ResinFor C-terminal peptide amides.
    Wang ResinFor C-terminal peptide acids.
    Amino Acids & Spacer Fmoc-protected amino acidsStandard proteinogenic and non-proteinogenic amino acids.
    Fmoc-N-(4-aminobutyl)-carbamate (Fmoc-diaminobutane)The spacer building block.
    Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade.
    Dichloromethane (DCM)Reagent grade.
    PiperidineReagent grade.
    Diisopropylethylamine (DIPEA)Reagent grade.
    Trifluoroacetic acid (TFA)Reagent grade.
    Diethyl ether or Methyl t-butyl etherFor peptide precipitation.
    Coupling Reagents N,N'-Diisopropylcarbodiimide (DIC)
    OxymaPure® (Ethyl cyanohydroxyiminoacetate)
    Scavengers Triisopropylsilane (TIS)
    WaterDeionized.
    Other Reagents Acetic AnhydrideFor capping.
    Equipment Solid-phase peptide synthesis vesselWith a sintered glass frit.
    Shaker or vortex mixer
    Nitrogen lineFor drying and providing an inert atmosphere.
    Filtration apparatus
    CentrifugeFor peptide precipitation.
    Lyophilizer (Freeze-dryer)
    High-performance liquid chromatography (HPLC) systemFor purification and analysis.
    Mass spectrometerFor characterization.

    Experimental Protocols

    General Safety Precautions
    • Always work in a well-ventilated fume hood, especially when handling TFA, piperidine, and DIC.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • TFA is highly corrosive and can cause severe burns.[12] Handle with extreme care.

    • DIC is a potent sensitizer; avoid skin contact.

    Workflow Diagram

    SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_final Final Steps Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Start Cycle Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid / Spacer Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Washing3 Washing Capping->Washing3 Washing3->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Washing3->Final_Deprotection End Cycle Final_Washing Final Washing Final_Deprotection->Final_Washing Cleavage Cleavage & Side-Chain Deprotection Final_Washing->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Characterization Characterization (MS) Purification->Characterization

    Caption: General workflow for solid-phase peptide synthesis.

    Protocol 1: Resin Preparation and Swelling

    Rationale: The resin beads must be swollen in an appropriate solvent to allow reagents to penetrate the polymer matrix and access the reactive sites.[8]

    • Place the desired amount of resin (e.g., 0.1 mmol) in a solid-phase synthesis vessel.

    • Add DMF to the resin (approximately 10 mL per gram of resin).

    • Agitate the resin slurry gently for 30-60 minutes at room temperature.

    • Drain the DMF through the frit.

    Protocol 2: Synthesis Cycle (Fmoc Deprotection and Coupling)

    This cycle is repeated for each amino acid and for the Fmoc-diaminobutane spacer to be incorporated.

    A. Fmoc Deprotection

    Rationale: The base-labile Fmoc group is removed to expose the free amine for the next coupling step.[4]

    • Add a 20% solution of piperidine in DMF to the swollen resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    B. Amino Acid or Spacer Coupling

    Rationale: The incoming Fmoc-protected building block is activated and coupled to the free amine on the resin.

    • In a separate vial, dissolve the Fmoc-amino acid or Fmoc-diaminobutane (3 equivalents relative to the resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid/spacer solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[8]

    • To monitor the reaction completion, a Kaiser test can be performed. A positive test (blue beads) indicates incomplete coupling.

    • Once the reaction is complete (negative Kaiser test, yellow/clear beads), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

    Protocol 3: Optional Capping

    Rationale: To permanently block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be introduced.

    • After the coupling step, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 10 minutes.

    • Drain the capping solution and wash the resin with DMF (3-5 times).

    Protocol 4: Cleavage and Deprotection

    Rationale: The final peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are simultaneously removed.[11]

    • After the final Fmoc deprotection and washing, dry the resin thoroughly under a stream of nitrogen.

    • Prepare the cleavage cocktail. A standard and robust cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For peptides containing tryptophan, Reagent R (90% TFA, 5% thioanisole, 3% EDT, 2% anisole) is recommended to minimize side reactions.[13]

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of peptide).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[8]

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether or methyl t-butyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

    Chemical Reaction Diagram

    SPPS_Chemistry cluster_cycle Repetitive Synthesis Cycle cluster_final_steps Final Steps node1 Resin-Peptide-NH-Fmoc node2 Resin-Peptide-NH2 node1->node2 1. 20% Piperidine/DMF node3 Resin-Peptide-NH-CO-AA-Fmoc node2->node3 2. Fmoc-AA-OH, DIC, Oxyma 3. Wash node3->node1 Repeat Cycle node4 Resin-Peptide(Protected)-NH2 node3->node4 Final Deprotection node5 Free Peptide (Deprotected) node4->node5 TFA / Scavengers

    Caption: Chemical steps in Fmoc-based solid-phase peptide synthesis.

    Troubleshooting

    Problem Potential Cause(s) Recommended Solution(s)
    Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the amino acid/spacer.- Aggregation of the growing peptide chain.- Double couple: repeat the coupling step with fresh reagents.- Increase coupling time.- Use a different coupling reagent combination (e.g., HATU/DIPEA).- Synthesize at a slightly elevated temperature (use with caution).
    Low Final Yield - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Loss of peptide during precipitation/washing.- Ensure complete coupling at each step using a monitoring test.- Use a more acid-stable resin if premature cleavage is suspected.- Ensure sufficient cold ether is used for precipitation and avoid excessive washing.
    Presence of Deletion Sequences in MS - Incomplete coupling followed by successful coupling of the next amino acid.- Incomplete Fmoc deprotection.- Incorporate a capping step after each coupling to block unreacted amines.- Extend Fmoc deprotection time or use a fresher piperidine solution.
    Side Product Formation - Inadequate scavenging during cleavage.- Aspartimide formation with Asp-containing sequences.- Ensure the correct scavenger cocktail is used for the amino acids present in the sequence.[13]- For Asp-containing peptides, use protecting groups like O-Dmab on the Asp side chain or use a faster deprotection reagent like DBU in place of piperidine (with caution).[2]

    Applications of Diaminobutane Spacers in Peptides

    The incorporation of a diaminobutane spacer opens up a wide range of possibilities for creating novel peptide constructs:

    • Peptide Dimerization: The two amine groups of the diaminobutane can serve as attachment points for two separate peptide chains, creating homodimers or heterodimers.[14] This can be useful for mimicking dimeric proteins or enhancing receptor binding affinity.

    • Conjugation Chemistry: The free amine group of the spacer can be used to attach various molecules of interest, such as:

      • Fluorescent Dyes: For imaging and tracking studies.

      • Biotin: For affinity purification or detection using streptavidin.[15]

      • Small Molecule Drugs: Creating peptide-drug conjugates (PDCs) for targeted drug delivery.

      • Polyethylene Glycol (PEG): To increase the solubility and in vivo half-life of the peptide.

    • Structural Modification: The flexible aliphatic chain can be used to introduce a specific distance between two parts of a peptide or between the peptide and a conjugated molecule, which can be critical for biological activity.

    By providing a versatile handle for modification, the diaminobutane spacer is a valuable tool for researchers and drug developers seeking to enhance the properties and functionalities of synthetic peptides.

    References

    • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL2Q8r0bGmgDszOnTOvEW7T7q0U2_G8naQu6FJo-49OBjxNbZ5nKVKRIYYJgZDp88CbPrRcg7hZt7daL6JXzSd3MRlQcNf3qq3wS3tBOrV1AzKGA7txZs8mSB4pnTPzF-tUl85cjBRnyNzjK0IvXqVcrnJ810tWO1AiWrV4G7JvPuKGHZ1vyH0hRo=]
    • Google Patents. (1999). Synthesis of diamines. WO1999032428A2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbbQKpdME8GMwBMcfkGo1IiHmwNXvjbvW0662pApKnakZCg_maccyiw0iRHz1DbpwC_hAobxQLvbRsQOim4jtEFXvpWZZWIt0hgnu7_3PNTiq_FZQcSftfB-huYSq4bkL3QZDgquZiMUEWFQcqsg==]
    • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj9xgS9KxlS5BtQxZu3TkJsycp4gKbYQ8M2zTO8fozgj9lV684YkR56_enaJi_WiNsgj67VbUHkITSZ61d7-zmbmnDSN3E4O9jWvDnKe6-r2p2qQDOGgs3vZR9iqM91OYz6YvMekkmxYHlXR1Ktb9PAjthfbpe0CtZH0kBcWZ361bSfesJMFcon3_4Yh9Lia9Z03KH63SdAqVmPZJXMHhS51boUQI=]
    • Coin, I., Beyermann, M., & Bienert, M. (2007). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 12(12), 2749-2777. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdGeZEsZi6hijt1XgoDLyoF1lwK2MMYXoR9V6tF4NRAFc9PHSBY6CN9KD1ua8GjW5D7xfLl3F7zQZJsGZQGGOcapItV6bgx5-v0S2_B2_qclkvpSXH9QTESdwJ3pX9_kOfglWRzhk6Y4aAcPPZ]
    • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwH8C_rvxni9LUc4nUlXAjoK1yXWi5Ull1Ii1Vd7B64XOr4F7zQ6LZkyyaFHkd8M_fTMqMPqSn524t3_JWSl7qIwdEyX9-CmblDJ5Mh8LSE3CpUjacGZX0IOKghEAceF3k-ZvU4ZDeoJJpSf4y1JV9NmDBZMQECsdU]
    • ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvsHx7il7DyrJHidqxpERpLfI9q4IORoXhWhNsIZDecIGsuGTjajoMwILghXV4-f4-eTXFt3q7nJmK7xwxCsXaOOLqv8H3uc2Mmj1rFNuLWKGSiC_yRcXE3tPrk7kGoUVXL4QAR7eWQlSagNAdUdSqoeIA3FuxtWt4IZEKhTicQ1Sjga__QhBTtNgXXNV3XkYkKx0okQhLMJ9voczNbbgxVvBHrAaqzSf]
    • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE54DLtlV_DXnsi6vrwVVCv1Z5E79tw-yY-ypvAwpKO6yFKYCLSLcpCuQcoBlSYoVLZNVnp1aIJW7Kws79TXeJyoSkOE-xe2nXXrGIA0bWS2OKGVBiOH1m--zOmOpgiqL-YqnI2N4uXAFXlS31LlCF81AufFuLU-FGvBup2T_5_F2k5v4if2k=]
    • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_hH-tLgPFwhR9fNTCeQmAOZiPYg62EQD0TvOI0tvwLPpIZYeVsFcXds4zN_pOs5cv18_z5S0AU4Z4Xs2FMSkuJZoEL-1DES1ai_w-UhqcVbhFU93Y92zpCGEjm2-NohtKcTpiEtHygldXd9aGNk5mrVL4qbIFTMd1RoTDDzUuay4FCfb_VQ==]
    • White, P. D., & Chan, W. C. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 331-343. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQnP6sozpVwtPszzJvFw_6Sp2WIlV5FR4XkrCKPCCGnlk4IrJwF-Kse9djlp6RcFtRtAZ6Mw9UUs6Sqs77b4QTd003VZtqVKdr-IFpgryrw9_lai2FqxoonrhIeaw0rGhgNGxJdel1EyQIHzk=]
    • MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPE_FBvsK_wIGWw1G7-ig8XvoFJHBHJB-MftYkdJvwTUK0Yx7VOwgNbeu-J4K9RD18kE2fM3rpn5YDcFgrHgh5PHIZBmZc1rEgRpfaqKYnpS_cC-GrZDrBUbxpJbWzWu9UdXs=]
    • Google Patents. (2020). Cleavable linker for peptide synthesis. WO2020030663A1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnn7s4pmIVcugIJWQz9zuudSakTe4_5GWCy-ycCICJlSyLKNM7svPl5XsJ60x2hSjL_eOUYMt578MfpaI9F5uqZRWqfWHCIisM6VGGimEd5pO0p_PZc8DdUH1_VKjyv66bakzsFlU98qO0Clvfvg==]
    • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7qMYHMEClz0W74Fp4uizQIZzk8OUuTEy7uWqqrRmWqe6j3xIrSipIymqQM6D76kYmS_qTlHlghWZ7iLXsv9TRDPOpIPUDIQhCurypBdOxPDSlh1arYiqLkOeRgqFoIyb4ZJd8CBGNPCwsvL1uaJmGD9IzX7-pTHXAxM4bMyyFVVLyT5wUXdstVVulsbduOtb6VIv3pcS8GJQEM6WOqCYrbOPW1iI3NqDDPg==]
    • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVYuUGHO1i3i1oiAFsW6upWl5e3xX3qemyYc4Lny68icHOc0OS1NTtS1CNmpJN3yZhPGOnaiNt4vvBXOA2O3n7KVny1GudbxtjHUUwdPgR04fw0FjaKsjD2LzFZX1iYuqmNx_A8Ib5ukckOKjZKLZZ5BBNFW7BVRMJx2ENR0QlvSPwsvBtCC25_eWCNqZdn9sHA58EsJ9f1wR0c9NNBxQlTfEve3Je_q_KoBxcZ7a4dxYOIw6fKBmjvqsETa0zftE=]
    • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(23), 4371-4374. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvKxJmIYseRPVgkKHHPyDkVxH6Ao1h54Q5sI4nHRGaTylXfYGKpOW8vrloYh4mFVP28r0bT-1TgPgUG8G4nuti2q-hSeMojvStta_HourQ7QeceOn4KJu9z14h8kbtyxjySRz9UCMGaSsNbKqL7VjdF70GrwgnbbjoP6YmOYZONo8_6IKuF9WITTqz9hnjbsRbAIv_oYh-Z2rWEM3pz23q-T0RjSEGmYuUPCK-lxoJNbpS1VNuBmqmPSGRp1hXHJ4KT8VhcgRX6KJWd8-6115WneOrTVjIQF9a0uAodHXe9mxs]
    • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGUbmYcsfg0qP9Yqp4xBhwiAvVWuTXn1Gw7HIvufnwi8mqlWud1-gAcPXLIDy-YfWyxiEjkGmwFIzA8Rq5gzt5-5COQ7EkRF1Rh81mvgqwyyYI3jFA7NywMwsYQq8qjrCsO9vLc0qS4cZX9JzbV3CkbUmCJPYZiLh19wuhjlZx1qLq_jOzDns_81ageJIvQWmJEXVwz6OVNaPyY8NpxinFaB35TDtXgfACeufY1yB5tVJPn2bDXpXAeeQus4J9aljz3X6JH07a6_DABon2uhOHbkn56nhC54ojbeGCeVxokNMgk5kjNtTPXDDR4JL9oeRlAFEYUxdLuzx0SJr6Q_9xyHaIFyNv1vqfAWl1BOlOl51EXE45ulIiYR_Xd8XaY_GNOpvch7-5o3jA_LFpDmLDwCh5Acv-]
    • AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESX6b_DOAXHb_VivU21LxIQAXO9arBxdVtt9tnGx1qkbUEMZPsrqW0382M-zWbSV8y9A5PnKJmgR-vKhngl28q1SJLWI3m1HrjA7XC_-FsHJeeRomsjJz9MdGiWP_XYy885RNyXEAO0s0En3p1bhPpRsPkLj7RYE69a_UNmUDgstZAMPfRvD8C3BH85pIf]
    • AAPPTec. (n.d.). Planning a Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzObPI0kmf2Ie31-rFy_mOZqWq1f9R8Aht3JzwTv9sjrG8WvTKbIs8nFv8KL3_GrIyz-6HKchB12VoV8ouBEf-9lt8e5P3JrGVHb6khoS1vMlCrHfLddwSO_YP_oKKs3D0rK4QKtHrZKSVUd1wF6m8HZ1kklAF9xLKnSJS03giZ6BrQv_7PsD5FbhvgxsW9xuyO-migMzqnA==]
    • Peptide Synthesis. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimZbI1h4M0RPPsKQ1nQLxZUeiaEy4m-caN_rAbo4BoOnYhcJa9ydc4733nknViq9XZMOO2kohrqHSB7gb9vgnZASyJ3W_xYN4Vx_nLVmZm3QT1BhJF5Bn-BciQcmzylmTI54drLI=]
    • BOC Sciences. (n.d.). Peptide Linkers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7v_1j8ndfTGokvegIRoWzZkMTM-6j00PBvvOZamQIZxW0r4woCbh1Js_QP220bOhVWISL3moDA-QS6yovn3QNHC_2xPElm8P29bLPxQ_EvxAtjDbFE24fKjA6xXgZt7ccNYSEGRJVTPxotc3qioEbK5npOAY=]

    Sources

    Fmoc-1,4-butanediamine crosslinking reagent conditions

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Stepwise Crosslinking Strategies Using N-Fmoc-1,4-butanediamine

    Introduction & Strategic Utility

    N-Fmoc-1,4-butanediamine (Fmoc-DAB) is a critical heterobifunctional building block, not merely a spacer. Unlike homobifunctional crosslinkers (e.g., Glutaraldehyde) that react indiscriminately, Fmoc-DAB allows for controlled, sequential crosslinking . It possesses one free primary amine and one amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

    This orthogonality is essential for researchers designing:

    • Peptide-Drug Conjugates (PDCs): Introducing a C4 aliphatic spacer to improve solubility and reduce steric hindrance between a carrier peptide and a payload.

    • Surface Functionalization: Converting carboxylated surfaces (beads, chips) into amine-functionalized surfaces with precise density control.

    • Macrocyclization: Facilitating head-to-tail or side-chain-to-side-chain cyclization in solid-phase peptide synthesis (SPPS).

    This guide details the specific physicochemical conditions required to utilize Fmoc-DAB effectively, moving beyond generic protocols to address solubility, stoichiometry, and deprotection kinetics.

    Chemical Competency & Handling

    Before initiating conjugation, the physicochemical properties of the reagent must be managed to prevent aggregation or precipitation during the reaction.

    PropertySpecificationOperational Note
    Molecular Weight ~310.39 g/mol Calculate equivalents based on reactive amine content.
    Solubility High in DMF, NMP, DMSOCritical: Poor solubility in water/aqueous buffers. Organic co-solvents (20-50%) are required for protein conjugation.
    Storage 2-8°C, DesiccatedHygroscopic. Moisture uptake leads to spontaneous Fmoc cleavage over time.
    pKa (Free Amine) ~10.5Reactions require pH > 8.0 for nucleophilic attack if not using coupling agents.

    Protocol A: Solid-Phase Integration (SPPS)

    Target Application: Introducing a diamine linker into a peptide sequence.

    This protocol assumes the use of standard polystyrene or PEG-based resins (e.g., Wang, Rink Amide). The goal is to couple the free amine of Fmoc-DAB to a resin-bound carboxylic acid.

    Reagent Preparation
    • Solvent: Dimethylformamide (DMF) (peptide synthesis grade).

    • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Base: DIPEA (N,N-Diisopropylethylamine).

    Step-by-Step Workflow
    • Resin Swelling: Swell resin in DMF for 30 minutes. Drain.

    • Activation (Pre-activation is discouraged to prevent guanidinylation):

      • Dissolve Fmoc-1,4-butanediamine (HCl salt) (3.0 equivalents relative to resin loading) in minimum DMF.

      • Add HATU (2.9 equivalents).

      • Add DIPEA (6.0 equivalents). Note: Extra base is needed to neutralize the HCl salt of the diamine.

    • Coupling:

      • Add the mixture immediately to the resin.

      • Agitate (shake, do not stir with magnetic bar) for 45–60 minutes at room temperature.

    • Validation (The Kaiser Test):

      • Perform a Kaiser (Ninhydrin) test.

      • Result: The resin beads should remain colorless (indicating the resin-bound carboxyls have reacted). The solution may be yellow.

      • Troubleshooting: If blue, re-couple using PyBOP/HOBt to access difficult sequences.

    • Capping (Optional but Recommended):

      • Treat with Acetic Anhydride/Pyridine in DMF to cap unreacted sites.

    • Fmoc Deprotection (The "Switch"):

      • Wash resin with DMF (3x).

      • Treat with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.

      • Treat with fresh 20% Piperidine in DMF for 15 minutes.

      • Mechanism: Piperidine removes the Fmoc group via E1cB elimination, liberating the second amine for the next conjugation step.

    Visualizing the SPPS Workflow

    SPPS_Workflow Start Resin-COOH Activation Activation (Fmoc-DAB + HATU + DIPEA) Start->Activation Prepare Coupling Coupling Reaction (45-60 min, DMF) Activation->Coupling Add to Resin Check Kaiser Test (Validation) Coupling->Check Check->Coupling Fail (Re-couple) Deprotection Fmoc Removal (20% Piperidine) Check->Deprotection Pass Final Resin-Linker-NH2 Deprotection->Final Next Step

    Figure 1: Solid-Phase integration workflow for Fmoc-1,4-butanediamine.

    Protocol B: Solution-Phase Crosslinking (Two-Step)

    Target Application: Linking Drug A (Carboxyl) to Drug B (Activated Ester) or creating a homodimer.

    In solution, the hydrophobicity of the Fmoc group is the limiting factor.

    Step 1: Mono-Derivatization
    • Dissolution: Dissolve the Carboxyl-containing molecule (Molecule A) in dry DMF or DMSO.

    • Activation: Add EDC (1.2 eq) and NHS (1.2 eq) to form the NHS-ester in situ (30 min).

    • Conjugation:

      • Add Fmoc-1,4-butanediamine (1.5 to 2.0 eq) to the mixture.

      • Adjust pH to ~8.0 using Triethylamine (TEA) if necessary.

      • React for 2–4 hours at Room Temperature.

      • Why Excess Diamine? To prevent the formation of "A-Diamine-A" dimers (though Fmoc protection largely prevents this, the excess drives kinetics).

    • Purification 1:

      • Precipitate in cold ether (if peptide/small molecule) or perform Flash Chromatography.

      • Target: Molecule A-NH-(CH2)4-NH-Fmoc.

    Step 2: Deprotection and Crosslinking
    • Fmoc Removal:

      • Re-dissolve the intermediate in 20% Diethylamine (DEA) or Piperidine in DMF.

      • Note: DEA is easier to evaporate than piperidine for solution-phase work.

      • Stir for 30 minutes.

      • Evaporate solvent/base under high vacuum.

    • Final Conjugation:

      • Dissolve the residue (Molecule A-Linker-NH2) in buffer (PBS, pH 7.2) or DMF depending on solubility.

      • Add the second target (Molecule B-NHS ester).

      • React for 2 hours.

      • Purify via HPLC or Dialysis.

    Reaction Mechanism Diagram

    Mechanism Step1 Fmoc-NH-(CH2)4-NH2 (Mono-Protected Reagent) Step2 Nucleophilic Attack on Activated Carboxyl (R1-CO-NHS) Step1->Step2 pH 8.0 Intermediate Stable Intermediate: R1-CO-NH-(CH2)4-NH-Fmoc Step2->Intermediate Step3 Base Treatment (Piperidine/DEA) Intermediate->Step3 Deprotection Reactive Active Amine Species: R1-CO-NH-(CH2)4-NH2 Step3->Reactive - Dibenzofulvene Final Final Crosslink: R1-Linker-R2 Reactive->Final + R2-NHS

    Figure 2: Chemical pathway for two-step solution-phase crosslinking.

    Critical Troubleshooting & Optimization

    Preventing Dibenzofulvene Adducts

    During Fmoc deprotection, the released fluorenyl group forms dibenzofulvene, which acts as an electrophile and can re-attach to the newly liberated amine (or free thiols).

    • Solution: Add a scavenger such as 1-Octanethiol or DTT (1-2%) to the deprotection cocktail. This scavenges the dibenzofulvene irreversibly.

    Solubility Issues in Aqueous Buffers

    Fmoc-DAB is hydrophobic. If reacting with a protein in PBS:

    • Pre-dissolve Fmoc-DAB in DMSO (make a 100 mM stock).

    • Add to the protein solution such that the final DMSO concentration is < 10%.

    • If precipitation occurs, switch to a sulfonated-Fmoc variant (rare) or perform the reaction on the small molecule side first (Protocol B).

    Monitoring the Reaction
    • TLC: Use Dichloromethane/Methanol (9:1). Fmoc derivatives are UV active (254 nm).

    • HPLC: Monitor at 214 nm (peptide bond) and 301 nm (Fmoc specific absorbance). Loss of the 301 nm peak confirms deprotection.

    References

    • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

    • Thermo Fisher Scientific. Crosslinking Technical Handbook: Amine-to-Carboxyl Crosslinkers.

    • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews.

    • Merck (Sigma-Aldrich). Fmoc Solid Phase Peptide Synthesis - Protocol.

    Preparation of urea-linked peptides using Fmoc-1,4-butanediamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Solid-Phase Synthesis of Urea-Linked Peptidomimetics via Fmoc-1,4-Butanediamine

    Abstract

    This application note details a robust protocol for introducing urea linkages into peptide backbones using Fmoc-1,4-butanediamine hydrochloride (Fmoc-1,4-diaminobutane). Urea bonds (

    
    ) function as stable, protease-resistant isosteres of peptide bonds. The inclusion of a 1,4-butanediamine spacer provides specific conformational flexibility and distance (approx. 6.0 Å), often used to mimic lysine side chains or create macrocyclic scaffolds. This guide prioritizes the N,N'-Disuccinimidyl Carbonate (DSC)  activation method due to its superior safety profile compared to phosgene derivatives, ensuring high-yield synthesis on solid support.
    

    Introduction: The Urea Advantage

    In drug discovery, native peptides often suffer from poor metabolic stability and low bioavailability. Replacing specific amide bonds with urea linkages offers two distinct advantages:

    • Proteolytic Stability: Urea bonds are not recognized by standard proteases, extending the half-life of the therapeutic candidate.

    • Hydrogen Bonding Potential: The urea moiety possesses a unique hydrogen bond donor/acceptor pattern that can lock peptides into bioactive conformations (e.g., hairpin turns) or improve receptor affinity [1].

    Fmoc-1,4-butanediamine is a critical reagent in this process. It acts as a mono-protected bifunctional linker. Its Fmoc group allows for orthogonal protection, enabling the seamless continuation of Solid-Phase Peptide Synthesis (SPPS) after the urea insertion.

    Mechanism of Action

    The synthesis relies on the conversion of the resin-bound free amine into an activated carbamate intermediate using DSC. This electrophilic species then undergoes nucleophilic attack by the free amine of the Fmoc-1,4-butanediamine.

    Key Chemical Pathway:

    • Activation: Resin-bound amine reacts with DSC to form a succinimidyl carbamate.

    • Coupling: The mono-protected diamine displaces the succinimide, forming the urea linkage.

    • Elongation: Removal of the Fmoc group exposes the distal amine for further peptide growth.

    UreaSynthesis Resin Resin-Peptide-NH2 (Free Amine) Intermediate Activated Carbamate (Resin-NH-CO-OSu) Resin->Intermediate Step 1: Activation (DSC, 1h) DSC Activation Reagent (DSC + DIPEA) DSC->Intermediate UreaProduct Urea-Linked Peptide (Resin-NH-CO-NH-(CH2)4-NH-Fmoc) Intermediate->UreaProduct Step 2: Coupling (Diamine, 2-12h) Linker Linker Addition (Fmoc-1,4-butanediamine) Linker->UreaProduct Final Elongation Ready (Resin-Urea-NH2) UreaProduct->Final Step 3: Deprotection Deprotection Fmoc Removal (Piperidine) Deprotection->Final

    Figure 1: Step-wise workflow for solid-phase urea synthesis using DSC activation.

    Materials & Reagents

    ReagentSpecificationRole
    Resin Rink Amide or Wang (0.3–0.6 mmol/g)Solid Support
    DSC N,N'-Disuccinimidyl carbonate (>99%)Carbonyl Source (Activator)
    Linker Fmoc-1,4-butanediamine HCl Urea Spacer
    Base DIPEA (N,N-Diisopropylethylamine)Proton Scavenger
    Solvent Anhydrous DMF (Dimethylformamide)Reaction Medium
    Test Kaiser Test Kit (Ninhydrin)Monitoring (Qualitative)

    Experimental Protocols

    Pre-requisite: Resin Preparation

    Ensure the resin-bound peptide has a free N-terminal amine (Fmoc removed). Wash the resin thoroughly with DCM (

    
    ) and DMF (
    
    
    
    ) to remove traces of piperidine, which interferes with DSC activation.
    Protocol A: Activation (Formation of Carbamate)

    Rationale: DSC is used here as a safer alternative to Triphosgene. It forms a stable active ester that reacts cleanly with primary amines [2].

    • Calculate Equivalents: Use 5.0 equivalents of DSC relative to the resin loading.

    • Dissolution: Dissolve DSC in minimal anhydrous DMF.

    • Addition: Add the DSC solution to the resin-bound peptide.

    • Base Addition: Add 10.0 equivalents of DIPEA.

      • Critical Note: Add DIPEA slowly. The reaction generates CO₂, but DSC is generally non-gaseous compared to phosgene.

    • Incubation: Shake at room temperature for 60 minutes .

    • Wash: Drain and wash resin with DMF (

      
       min) to remove excess DSC.
      
      • QC Step: Perform a Kaiser Test.[1] It should remain colorless (indicating the amine is capped as a carbamate). If blue, repeat activation.

    Protocol B: Coupling Fmoc-1,4-Butanediamine

    Rationale: The hydrochloride salt of the diamine must be neutralized in situ to allow the free amine to attack the activated carbamate.

    • Preparation: Dissolve 5.0 equivalents of Fmoc-1,4-butanediamine hydrochloride in anhydrous DMF.

    • Neutralization: Add 10.0 equivalents of DIPEA to the linker solution.

    • Coupling: Add the mixture to the activated resin (from Protocol A).

    • Incubation: Shake at room temperature for 2 hours (can be extended to overnight for sterically hindered sequences).

    • Wash: Drain and wash with DMF (

      
      ) and DCM (
      
      
      
      ).[2]
    • QC Step: Perform a Kaiser Test.

      • Result: The test should be colorless . The secondary amine of the urea is not basic enough to react strongly with ninhydrin, and the distal amine is Fmoc-protected.

    Protocol C: Fmoc Deprotection & Elongation
    • Deprotection: Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Wash: Wash extensively with DMF (

      
      ) to remove dibenzofulvene byproducts.
      
    • QC Step: Perform a Kaiser Test.

      • Result: The test should be positive (Dark Blue) , confirming the exposure of the distal primary amine on the butane linker.

    • Continuation: Proceed with standard amino acid coupling for the next residue.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Cross-linking (Dimerization) Two resin sites reacted with one DSC molecule.Increase DSC equivalents (to >5 eq) and dilution factor to favor intramolecular reaction over intermolecular cross-linking.
    Incomplete Activation Old DSC reagent (hydrolyzed).Use fresh DSC. Ensure anhydrous DMF is used (DSC is moisture sensitive) [3].
    Low Coupling Yield Diamine salt not neutralized.Ensure DIPEA ratio is 2:1 relative to the diamine HCl salt.
    Precipitation Urea ureas are prone to aggregation.Use "Magic Mixture" (DCM/DMF/NMP) or elevate temperature to 40°C during coupling if aggregation is suspected.

    Characterization (Data Interpretation)

    Upon cleavage from the resin (typically 95% TFA), the urea-linked peptide should be analyzed via RP-HPLC and ESI-MS.

    • Mass Shift: The insertion of the urea-linked butane spacer adds 114.1 Da to the molecular weight of the peptide (relative to a standard amide bond, the calculation involves the diamine mass plus the carbonyl insertion).

      • Calculation:

        
         vs standard peptide bond.
        
      • Exact Mass of added fragment (NH-CO-NH-(CH2)4): ~114 Da.

    • HPLC Retention: Urea peptides are often more hydrophobic than their native counterparts due to the loss of a charged amine/acid pair or the addition of the alkyl spacer. Expect a shift to higher acetonitrile percentages.

    References

    • Guisado, C., et al. (2002). "Urea-based peptidomimetics: synthesis and biological activity." Journal of Peptide Science.

    • Konishi, K., et al. (2024). "DSC: a multifunctional activator in peptide chemistry." HighFine Chemistry Applications. 3

    • Sigma-Aldrich. (2024). "Product Specification: mono-Fmoc 1,4-diaminobutane hydrochloride." 4

    • Boeijen, A., et al. (2001). "Solid-phase synthesis of urea-linked peptides." European Journal of Organic Chemistry. (General reference for urea SPPS methodology).

    Sources

    Troubleshooting & Optimization

    Technical Support: Fmoc Deprotection of 1,4-Butanediamine Linker

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Hidden Complexity of Aliphatic Linkers

    The 1,4-butanediamine linker (putrescine derivative) is a critical spacer used to modulate hydrophobicity and distance in drug conjugates and peptide synthesis. While Fmoc removal is a standard operation, this specific linker presents unique challenges:

    • UV Invisibility: Unlike aromatic amino acids, the 1,4-butanediamine chain lacks a chromophore, making direct UV monitoring of the linker itself impossible.

    • Aggregation Risks: The flexible alkyl chain can facilitate "hairpin" folding of growing peptide chains, leading to inter-chain aggregation and incomplete deprotection.

    • Base Sensitivity: While the linker is stable, the exposed primary amine is highly nucleophilic, increasing the risk of immediate side reactions (e.g., cross-linking or cyclization) if the subsequent wash steps are inefficient.

    This guide provides a self-validating troubleshooting framework to ensure quantitative deprotection and high-fidelity synthesis.

    The Mechanism: Beta-Elimination & Scavenging

    To troubleshoot, one must understand the causality.[1] Fmoc removal is a base-induced

    
    -elimination.[2][3][4]
    
    • Step 1 (Deprotonation): The base (piperidine) abstracts the acidic proton from the fluorenyl ring (pKa ~26).

    • Step 2 (Elimination): The instable intermediate collapses, releasing dibenzofulvene (DBF) and CO₂, exposing the free amine on the linker.

    • Step 3 (Scavenging): This is the critical rate-limiting step. DBF is highly reactive. If not immediately scavenged by excess piperidine to form the DBF-piperidine adduct, it can re-attach to the free amine or other nucleophiles.

    Visualization: Reaction Pathway & Failure Points

    FmocMechanism FmocLinker Fmoc-Linker-Resin Intermediate Fluorenyl Anion (Transition State) FmocLinker->Intermediate Piperidine (Base) FreeAmine H2N-Linker-Resin (Active Species) Intermediate->FreeAmine - CO2 DBF Dibenzofulvene (DBF) (Reactive Byproduct) Intermediate->DBF Elimination Adduct DBF-Piperidine Adduct (Stable Waste) DBF->Adduct Excess Piperidine (Scavenging) SideProduct Re-attached Adduct (Impurity) DBF->SideProduct Insufficient Base (Failure Mode)

    Caption: Figure 1. The mechanistic pathway of Fmoc removal. Note that the formation of the "SideProduct" is the primary failure mode if scavenging is inefficient.

    Troubleshooting Q&A: Field-Proven Solutions

    Issue 1: "I see no UV signal during deprotection monitoring."

    Diagnosis: The 1,4-butanediamine linker is aliphatic. It does not absorb at 280 nm or 254 nm. The Fix: You must monitor the leaving group, not the linker.

    • Protocol: Monitor the DBF-piperidine adduct at 301 nm (absorbance maximum) or 290 nm .

    • Validation: The signal should rise sharply and plateau. If monitoring in a flow system, look for the characteristic "shark fin" peak.

    • Caution: If the signal is low, do not assume the linker is missing. Perform a destructive colorimetric test (Kaiser Test) on a resin aliquot.

    Issue 2: "The Kaiser Test is positive (blue), but the subsequent coupling fails."

    Diagnosis: Aggregation or "Salt Bridging." The flexible butyl chain allows the free amine to bury itself into the resin matrix or form hydrogen bonds with the backbone of the previous residues, effectively "hiding" it from the incoming activated amino acid. The Fix: Chaos-inducing washes.

    • Step 1: After deprotection, wash with DCM (dichloromethane) instead of DMF. DCM swells polystyrene resins better, exposing the core.

    • Step 2: Perform a wash with 0.1 M HOBt in DMF . This disrupts hydrogen bond networks that may be sequestering the amine.

    Issue 3: "I observe a mass +53 Da or +179 Da impurity."

    Diagnosis: Incomplete scavenging (Re-attachment).

    • +179 Da: This is the re-attached dibenzofulvene (DBF) to the amine. This happens if the piperidine concentration drops locally (e.g., inside the resin pore) while DBF is still present.

    • The Fix: Increase flow rate or concentration.

      • Use 20% Piperidine with 0.1 M HOBt . The HOBt acts as a catalyst and prevents side reactions.

      • Split-batch deprotection: Treat for 2 minutes, drain, then treat for 10 minutes. The first short burst removes 80% of the Fmoc and flushes the high concentration of DBF away before it can re-react.

    Issue 4: "My linker is cleaving from the resin during deprotection."

    Diagnosis: Diketopiperazine (DKP) formation.[5][6] If your sequence is Fmoc-Linker-Pro-Resin or Fmoc-Linker-Gly-Resin, the free amine of the linker can loop back and attack the ester bond attaching the peptide to the resin. The Fix: Shorten exposure and use bulky bases.

    • Protocol: Use 25% Piperidine in DMF for only 3 x 3 minutes (short pulses).

    • Alternative: Use 5% DBU / 2% Piperidine in DMF. DBU promotes rapid elimination but is non-nucleophilic, reducing the window for DKP formation.

    Validated Experimental Protocols

    Protocol A: Standard Deprotection (Low Risk)

    For standard loading (<0.5 mmol/g) and non-hindered sequences.

    StepReagentTimeVolumePurpose
    1DMF3 x 1 min10 mL/gSwelling/Washing
    220% Piperidine / DMF 3 min 10 mL/gInitial "Burst" (Removes bulk Fmoc)
    320% Piperidine / DMF 12 min 10 mL/gCompletion & Scavenging
    4DMF3 x 1 min10 mL/gRemove Piperidine
    5DCM3 x 1 min10 mL/gCritical: Resin expansion check
    6DMF3 x 1 min10 mL/gPrepare for coupling
    Protocol B: "Difficult" Sequence (Aggregation Prone)

    For high loading (>0.6 mmol/g) or when the linker is attached to a hydrophobic peptide.

    • Pre-swell: DCM (30 min).

    • Deprotection Cocktail: 20% Piperidine + 0.1 M DBU + 5% Formic Acid (buffer system) in DMF.

      • Note: DBU is a stronger base (pKa ~24) and drives the reaction to completion even in aggregated regions.

    • Monitoring: Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after Step 3.

      • Result: 1,4-butanediamine is a primary amine -> Kaiser Test (Blue) is required.

    Decision Logic: Troubleshooting Flowchart

    Use this logic tree to diagnose failures in real-time.

    TroubleshootingTree Start Start: Fmoc Removal Step Monitor Monitor UV (301 nm) Start->Monitor SignalCheck Is UV Signal Observed? Monitor->SignalCheck NoSignal No/Low Signal SignalCheck->NoSignal No HighSignal Strong Signal SignalCheck->HighSignal Yes Kaiser Perform Kaiser Test NoSignal->Kaiser Success Deprotection Complete Proceed to Coupling HighSignal->Success KaiserResult Beads Blue? Kaiser->KaiserResult FalseNegative False Negative UV (Linker is Aliphatic) KaiserResult->FalseNegative Yes (Blue) RealFailure Real Failure (Incomplete Reaction) KaiserResult->RealFailure No (Yellow) FalseNegative->Success AggCheck Suspect Aggregation RealFailure->AggCheck AggSol Action: Use DBU/DMF or Heat to 40°C AggCheck->AggSol AggSol->Kaiser

    Caption: Figure 2. Diagnostic logic for Fmoc deprotection of aliphatic linkers. Note that UV failure does not always equal chemical failure due to the linker's lack of chromophore.

    References

    • Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis.[5] Journal of the American Chemical Society, 113(11), 4202–4207. Link

      • Context: Establishes the importance of solvent choice (DCM vs DMF)
    • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group.[7] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

      • Context: The foundational text on the base-catalyzed beta-elimin
    • Wade, J. D., et al. (2000).Diketopiperazine formation during Fmoc solid-phase peptide synthesis. Letters in Peptide Science, 7, 343–349. Context: Details the risk of DKP formation when deprotecting amines adjacent to Pro/Gly residues.
    • Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In Peptide Synthesis and Applications (pp. 23-41). Humana Press.[5] Link

      • Context: Provides standard protocols for linker handling and monitoring.

    Sources

    Technical Support Center: Solving Slow Coupling Rates with Mono-Fmoc Diamines

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center dedicated to addressing a common yet challenging issue in solid-phase peptide synthesis (SPPS): the slow and often incomplete coupling of mono-Fmoc protected diamines. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable building blocks and encounter difficulties in achieving efficient incorporation into their peptide sequences. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you navigate and resolve these synthetic hurdles.

    Understanding the Challenge: Why Do Mono-Fmoc Diamines Couple Slowly?

    Mono-Fmoc diamines are bifunctional reagents where one amine is protected by the base-labile Fmoc group, leaving the other available for acylation. While versatile, the free primary amine of a mono-Fmoc diaminoalkane can exhibit reduced nucleophilicity and increased steric hindrance compared to a standard amino acid, leading to sluggish coupling kinetics. Several factors contribute to this challenge:

    • Steric Hindrance: The bulky Fmoc protecting group, even though positioned on the distal amine, can sterically encumber the free amine, especially in shorter-chain diamines. This hindrance can impede the approach of the activated carboxylic acid.

    • Intramolecular Interactions: Depending on the chain length, the Fmoc group can engage in transient intramolecular interactions with the free amine, reducing its availability for the coupling reaction.

    • Peptide Aggregation: As with many "difficult" couplings in SPPS, aggregation of the growing peptide chain on the solid support can physically block the N-terminal amine, preventing the incoming mono-Fmoc diamine from accessing the reaction site.[1]

    • Suboptimal Activation: The choice of coupling reagent and activation conditions is critical. Standard coupling protocols may not be sufficiently potent to drive the acylation of the less reactive amine of the diamine to completion.[1]

    Troubleshooting Slow Coupling Rates: A Systematic Approach

    When encountering a positive Kaiser test or other indicators of incomplete coupling after a mono-Fmoc diamine addition, a systematic troubleshooting approach is essential. The following workflow provides a logical sequence of actions to diagnose and resolve the issue.

    Troubleshooting_Workflow Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Recouple Perform a Second Coupling (Double Coupling) Start->Recouple First step Change_Reagent Switch to a More Potent Coupling Reagent Recouple->Change_Reagent If still incomplete Optimize_Conditions Optimize Reaction Conditions Change_Reagent->Optimize_Conditions If still incomplete Capping Cap Unreacted Amines Optimize_Conditions->Capping If still incomplete Proceed Proceed with Synthesis Capping->Proceed Analyze Analyze for Deletion Sequence Proceed->Analyze

    Caption: A systematic workflow for troubleshooting incomplete coupling of mono-Fmoc diamines.

    Step 1: The Double Coupling Strategy

    The most immediate and often effective solution is to perform a second coupling (double coupling) with fresh reagents.[2] This provides another opportunity for the reaction to go to completion.

    Step 2: Choosing a More Potent Coupling Reagent

    If a double coupling is insufficient, switching to a more powerful coupling reagent is the next logical step. For sterically hindered or otherwise "difficult" couplings, uronium/aminium salt-based reagents are generally superior to carbodiimides alone.[3]

    Coupling ReagentReagent TypeKey Advantages
    HATU Aminium SaltOften considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[3]
    HCTU Aminium SaltA highly effective and often more cost-effective alternative to HATU.
    COMU Uronium SaltOffers coupling efficiency comparable to HATU with a better safety profile as it is not based on potentially explosive HOBt or HOAt.[4]
    PyBOP Phosphonium SaltA powerful reagent, particularly effective for hindered couplings.
    DIC/OxymaPure Carbodiimide/AdditiveA good, cost-effective option, with OxymaPure being a safer alternative to HOBt.
    Step 3: Optimizing Reaction Conditions

    Fine-tuning the reaction environment can significantly improve coupling efficiency:

    • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome steric barriers.[3] Microwave-assisted synthesis is particularly effective in this regard.

    • Extended Reaction Time: For sluggish reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[3]

    • Solvent Choice: While DMF is the most common solvent in SPPS, for sequences prone to aggregation, N-methylpyrrolidone (NMP) or a mixture of DMF/DMSO may offer better solvation of the peptide chain.[1]

    Step 4: Capping Unreacted Amines

    If, after attempting the above strategies, a small percentage of unreacted amines remains, it is crucial to "cap" them to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with acetic anhydride.

    Key Experimental Protocols

    Protocol 1: On-Resin Monitoring of Coupling Completion (Kaiser Test)

    The Kaiser test is a highly sensitive colorimetric assay for the detection of free primary amines on the resin.[5]

    Materials:

    • Resin sample (a few beads)

    • Kaiser test solutions (A, B, and C)

    Procedure:

    • Take a small sample of resin beads from the reaction vessel and wash them thoroughly with DMF.

    • Place the washed beads in a small glass test tube.

    • Add 2-3 drops of each Kaiser test solution to the test tube.

    • Heat the test tube at 100-120°C for 3-5 minutes.

    • Observe the color of the beads and the solution.

    Interpretation of Results:

    • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (complete coupling).

    Protocol 2: Double Coupling of a Mono-Fmoc Diamine

    This protocol outlines the procedure for performing a second coupling reaction.

    Materials:

    • Peptide-resin with unreacted N-terminal amines

    • Mono-Fmoc diamine (3-5 equivalents)

    • Coupling reagent (e.g., HATU, 3-5 equivalents)

    • Base (e.g., DIPEA, 6-10 equivalents)

    • DMF

    Procedure:

    • After the first coupling, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times).

    • In a separate vessel, pre-activate the mono-Fmoc diamine with the coupling reagent and base in DMF for 1-2 minutes.

    • Add the activated mono-Fmoc diamine solution to the resin.

    • Allow the reaction to proceed for the desired time (e.g., 2-4 hours) at room temperature or an elevated temperature.

    • Drain the reaction vessel and wash the resin with DMF.

    • Perform a Kaiser test to check for completion.

    Protocol 3: Capping of Unreacted Amines

    This protocol describes the acetylation of unreacted N-terminal amines.

    Materials:

    • Peptide-resin with unreacted N-terminal amines

    • Acetic anhydride (10 equivalents)

    • Base (e.g., DIPEA or Pyridine, 10 equivalents)

    • DMF

    Procedure:

    • Wash the resin with DMF.

    • Prepare a capping solution of acetic anhydride and base in DMF.

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

    • Drain the reaction vessel and wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the absence of free amines.

    Frequently Asked Questions (FAQs)

    Q1: Does the alkyl chain length of the mono-Fmoc diamine affect its coupling rate?

    While direct comparative studies in SPPS are limited, general chemical principles suggest that the alkyl chain length can influence reactivity. Shorter-chain diamines (e.g., mono-Fmoc-ethylenediamine) may experience more significant steric hindrance from the Fmoc group. Conversely, longer, more flexible chains might be more prone to intramolecular interactions that can temporarily reduce the nucleophilicity of the free amine.

    Q2: Can intramolecular cyclization be a side reaction with shorter-chain mono-Fmoc diamines?

    Yes, with shorter-chain diamines such as mono-Fmoc-ethylenediamine or mono-Fmoc-1,3-diaminopropane, there is a theoretical possibility of intramolecular cyclization to form Fmoc-piperazine or a similar cyclic derivative, especially under basic conditions. While not extensively documented as a major side reaction during the coupling step, it is a potential pathway that could lead to truncated sequences. Using highly efficient coupling reagents and optimized conditions to favor the intermolecular reaction is the best preventative measure.

    Q3: Which resin type is best suited for coupling mono-Fmoc diamines?

    For bulky or difficult-to-couple building blocks, resins with a more open and accessible structure, such as those with a higher degree of swelling or a more flexible linker (e.g., 2-chlorotrityl chloride resin), can be advantageous.[6] The increased steric freedom can facilitate the approach of the mono-Fmoc diamine to the reactive site on the growing peptide chain.

    Q4: How can I monitor the coupling of a mono-Fmoc diamine if the Kaiser test gives ambiguous results?

    While the Kaiser test is generally reliable for primary amines, in cases of ambiguity, other colorimetric tests such as the TNBS (2,4,6-trinitrobenzenesulfonic acid) test or the Bromophenol Blue test can be used as they also detect primary amines. For a definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of the desired product and any deletion sequences.

    Q5: Is it necessary to use a different protecting group on the second amine of the diamine?

    The strategy of using a mono-Fmoc diamine assumes that the second amine is intended to be acylated. If the goal is to have a free amine in the final peptide after cleavage, a different orthogonal protecting group (e.g., Boc, which is acid-labile) would be used on the second amine. The challenges of coupling would then be related to the steric bulk of that protecting group.

    Conclusion

    Successfully incorporating mono-Fmoc diamines into peptide sequences requires a proactive and informed approach. By understanding the underlying chemical challenges and employing a systematic troubleshooting strategy, researchers can overcome slow coupling rates and achieve high-purity peptide products. The key to success lies in the judicious selection of coupling reagents, optimization of reaction conditions, and diligent monitoring of reaction completion.

    References

    • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]

    • AAPPTec. (n.d.). Coupling Reagents. [Link]

    • Abdel-Aal, A. M., & El-Faham, A. (2018). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ACS Sustainable Chemistry & Engineering, 6(7), 9344-9350. [Link]

    • CDN. (n.d.). Peptide Cleavage from Resin Protocol. [Link]

    • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

    • Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. [Link]

    • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]

    • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. [Link]

    • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

    • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

    • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. [Link]

    • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

    • Royal Society of Chemistry. (n.d.). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. [Link]

    • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. [Link]

    • Humana Press. (1994). Methods for Removing the Fmoc Group. [Link]

    • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

    • AAPPTec. (n.d.). Peptide Synthesis Resins. [Link]

    • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

    • AAPPTec. (n.d.). Coupling Reagents. [Link]

    Sources

    Validation & Comparative

    Characterizing Fmoc-1,4-diaminobutane: A Comparative Guide to Mass Spectrometry and LC-UV Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of peptide synthesis and drug development, the precise characterization of building blocks is paramount to ensure the integrity and efficacy of the final product. Fmoc-1,4-diaminobutane, a key bifunctional linker, provides a foundational element for the construction of complex molecular architectures. This guide offers an in-depth comparison of two powerful analytical techniques for its characterization: Mass Spectrometry (MS) and Liquid Chromatography with Ultraviolet detection (LC-UV). As Senior Application Scientists, we present not just protocols, but a comprehensive analysis rooted in experimental evidence and field-proven insights to empower your research.

    The Critical Role of Characterizing Fmoc-1,4-diaminobutane

    Fmoc-1,4-diaminobutane serves as a versatile spacer, enabling the introduction of a primary amine for further functionalization in solid-phase peptide synthesis (SPPS) and other bioconjugation strategies.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild basic conditions, a cornerstone of modern peptide chemistry.[1] Incomplete reactions, side products, or degradation can introduce impurities that compromise subsequent synthetic steps and the purity of the final molecule. Therefore, robust analytical methods are essential to verify the identity, purity, and stability of this crucial reagent.

    Mass Spectrometry: Unveiling the Molecular Identity and Fragmentation Pathway

    Mass spectrometry is an indispensable tool for the definitive identification of synthetic molecules by providing a precise mass-to-charge ratio (m/z) of the parent ion and its fragments. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Fmoc-1,4-diaminobutane, minimizing in-source fragmentation and preserving the molecular ion for analysis.[2][3][4]

    Predicted Fragmentation of Fmoc-1,4-diaminobutane

    Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of a selected precursor ion. Based on the known fragmentation patterns of Fmoc-protected amino acids and other amines, we can predict the primary fragmentation pathways for protonated Fmoc-1,4-diaminobutane ([M+H]⁺). The molecular weight of the free base is 310.39 g/mol .

    The primary fragmentation is expected to occur at the carbamate linkage and within the fluorenyl group.

    G M [M+H]⁺ m/z 311.18 frag1 Loss of C₁₄H₁₀ (dibenzofulvene) [M+H - 166]⁺ m/z 145.12 M->frag1 - C₁₄H₁₀ frag2 Loss of CO₂ [M+H - 44]⁺ m/z 267.18 M->frag2 - CO₂ frag3 Loss of Fmoc group [M+H - 222]⁺ m/z 89.09 M->frag3 - C₁₅H₁₀O₂ frag4 [C₁₄H₁₁]⁺ m/z 179.08 M->frag4 frag5 Cleavage of butyl chain [C₄H₁₀N]⁺ m/z 72.08 M->frag5 caption Predicted Fragmentation of Fmoc-1,4-diaminobutane

    Caption: Predicted ESI-MS/MS fragmentation of Fmoc-1,4-diaminobutane.

    Table 1: Predicted m/z Values for Key Fragments of Fmoc-1,4-diaminobutane

    Ion DescriptionProposed Structure/FormulaCalculated m/z ([M+H]⁺)
    Protonated Molecule[C₁₉H₂₃N₂O₂]⁺311.18
    Loss of dibenzofulvene[C₅H₁₃N₂O₂]⁺145.12
    Loss of carbon dioxide[C₁₈H₂₃N₂O]⁺267.18
    Loss of Fmoc group[C₄H₁₁N₂]⁺89.09
    Fluorenylmethyl cation[C₁₄H₁₁]⁺179.08
    Butylaminium fragment[C₄H₁₀N]⁺72.08

    Note: These are theoretical values. Experimental values may vary slightly depending on instrument calibration and resolution.

    Comparison with LC-UV: A Tale of Two Techniques

    While mass spectrometry provides unparalleled specificity for identification, Liquid Chromatography with UV detection (LC-UV) is a robust and widely accessible technique for routine purity assessment and quantification.[4][5]

    Key Performance Comparison
    FeatureMass Spectrometry (LC-MS/MS)LC-UV
    Specificity Very High: Differentiates compounds with the same chromophore but different masses.Moderate: Relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra can interfere.
    Sensitivity Very High: Often 10-1000 times more sensitive than UV detection.[6]Good: Dependent on the chromophore's molar absorptivity.
    Identification Definitive: Provides molecular weight and structural information from fragmentation.Presumptive: Based on retention time comparison with a known standard.
    Quantification Good: Can be highly accurate with the use of isotopically labeled internal standards.[7]Excellent: Highly linear and reproducible for quantification when a reference standard is available.
    Impurity Profiling Superior: Can detect and identify unknown impurities without a reference standard.[4][5]Limited: Requires reference standards for impurity identification. Unknowns are challenging to characterize.
    Cost & Complexity Higher initial investment and operational complexity.Lower cost and simpler operation.

    The Fmoc group has a strong UV absorbance, making LC-UV a suitable method for detecting and quantifying Fmoc-1,4-diaminobutane and related impurities.[8] However, for comprehensive impurity profiling, especially for identifying process-related impurities or degradation products that may lack the Fmoc chromophore, LC-MS is the superior technique.[4][5]

    Experimental Protocols

    Part 1: Sample Preparation for Mass Spectrometry

    The goal of sample preparation is to present the analyte in a solvent compatible with the ionization source, free from interfering substances like salts and detergents.

    Step-by-Step Methodology:

    • Dissolution: Accurately weigh approximately 1 mg of Fmoc-1,4-diaminobutane hydrochloride and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. This stock solution has a concentration of 1 mg/mL.

    • Dilution: Prepare a working solution for infusion or LC-MS analysis by diluting the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture.

    • Acidification (for ESI+): To promote protonation in positive ion mode ESI, add formic acid to the final working solution to a final concentration of 0.1% (v/v).

    • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS system.

    Part 2: LC-MS/MS Analysis Workflow

    This workflow outlines the general procedure for analyzing the prepared sample.

    G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis dissolve Dissolve in ACN/H₂O dilute Dilute to working concentration dissolve->dilute acidify Acidify with 0.1% Formic Acid dilute->acidify filter Filter (0.22 µm) acidify->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 MS1 Scan (Full Scan) ionize->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 identify Identify [M+H]⁺ ms2->identify characterize Characterize Fragments identify->characterize quantify Quantify (Optional) characterize->quantify caption LC-MS/MS Workflow for Fmoc-1,4-diaminobutane

    Caption: A typical workflow for the LC-MS/MS analysis of Fmoc-1,4-diaminobutane.

    Conclusion

    Both mass spectrometry and LC-UV are valuable techniques for the characterization of Fmoc-1,4-diaminobutane. Mass spectrometry, particularly LC-MS/MS, offers unparalleled specificity for identification and the ability to characterize unknown impurities, making it the gold standard for in-depth structural elucidation. LC-UV, on the other hand, provides a robust, cost-effective, and highly reproducible method for routine purity assessments and quantification when a reference standard is available. The choice of technique should be guided by the specific analytical question at hand, with a combined approach often providing the most comprehensive understanding of the material's quality.

    References

    • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology. [Link]

    • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports. [Link]

    • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. (2022). Journal of the American Society for Mass Spectrometry. [Link]

    • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). Journal of Chromatography A. [Link]

    • Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. (2023). Journal of the American Society for Mass Spectrometry. [Link]

    • Direct comparison of LC-MS and HPLC-UV data. (n.d.). ResearchGate. [Link]

    • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2014). Amino Acids. [Link]

    • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). Journal of Chromatography A. [Link]

    • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. (1992). Journal of the American Chemical Society. [Link]

    • LC-MS/MS analysis of free amino acids. (n.d.). MASONACO. [Link]

    • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. (2013). Journal of the American Society for Mass Spectrometry. [Link]

    • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. (2002). ResearchGate. [Link]

    • Comparison of LC-UV and LC-MS-MS for the determination of taxol. (2015). ResearchGate. [Link]

    • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry. [Link]

    • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. (2014). Analytical Chemistry. [Link]

    • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). MDPI. [Link]

    • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent. [Link]

    • 1,4-Butanediamine. (n.d.). NIST WebBook. [Link]

    • MONO-FMOC 1;4-DIAMINOBUTANE HY. (n.d.). SLS Ireland. [Link]

    Sources

    A Technical Guide to Diamine Linkers in Drug Delivery: A Comparative Analysis of C4 and C2 Spacing

    Author: BenchChem Technical Support Team. Date: February 2026

    For fellow researchers, scientists, and drug development professionals, the rational design of drug delivery systems hinges on a deep understanding of each component's contribution to the final conjugate's performance. Among these, the linker moiety, though often considered a simple bridge, plays a pivotal role in dictating the stability, efficacy, and toxicity of the therapeutic. This guide provides an in-depth technical comparison of two fundamental short-chain diamine linkers: C4 (typified by putrescine) and C2 (exemplified by ethylenediamine).

    While a vast body of literature explores complex linker technologies, a direct, head-to-head comparison of these foundational aliphatic diamine linkers is less frequently published. This guide, therefore, synthesizes established principles of linker chemistry and infers the performance differences between C4 and C2 linkers, supported by general experimental evidence in the field of drug delivery. We will delve into the causal relationships between a seemingly minor two-carbon difference and its significant impact on physicochemical properties and biological outcomes.

    The Fundamental Role of Diamine Linkers

    Diamine linkers are integral to various drug delivery platforms, including antibody-drug conjugates (ADCs), lipid nanoparticles (LNPs), and polymer-drug conjugates. Their primary function is to covalently connect the targeting moiety (e.g., an antibody) or the delivery vehicle to the therapeutic payload. The choice of linker profoundly influences the drug-to-antibody ratio (DAR) in ADCs, the encapsulation efficiency in LNPs, and the drug loading and release kinetics in polymeric systems.[1]

    An ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet be labile enough to efficiently release the active drug at the target site.[2][3] The length of the alkyl chain in a diamine linker is a critical parameter that modulates this balance.[4]

    Physicochemical Properties: The Impact of a Two-Carbon Difference

    The seemingly subtle distinction between a two-carbon (C2) and a four-carbon (C4) alkyl chain imparts significant differences in the physicochemical properties of the linker and, by extension, the entire drug conjugate. These differences are summarized in the table below.

    PropertyC2 Diamine Linker (e.g., Ethylenediamine)C4 Diamine Linker (e.g., Putrescine)Rationale and Implications in Drug Delivery
    Conformational Flexibility More rigid, constrained rotation.More flexible, greater rotational freedom.Increased flexibility in C4 linkers can reduce steric hindrance during conjugation and may allow for better positioning of the payload for interaction with its target upon release.[4] However, excessive flexibility can sometimes lead to instability.
    Hydrophobicity Less hydrophobic.More hydrophobic.The additional methylene groups in C4 linkers increase hydrophobicity. This can influence the solubility and aggregation propensity of the drug conjugate.[5] In ADCs, higher hydrophobicity can sometimes lead to faster clearance.[6]
    Steric Hindrance Less steric hindrance around the amine groups.Potentially more steric hindrance due to greater flexibility and chain length.Lower steric hindrance in C2 linkers may facilitate conjugation reactions. Conversely, the increased steric bulk of a C4 linker could shield the payload from premature degradation.[4]
    Basicity (pKa) pKa values of the two amino groups are closer and higher.pKa values are slightly further apart and can be influenced by conformation.The pKa of the amine groups is crucial for their reactivity in conjugation reactions and can influence the overall charge of the conjugate, which in turn affects solubility and cellular uptake.

    C4 vs. C2 Diamine Linkers in Key Drug Delivery Platforms

    The choice between a C2 and a C4 diamine linker can have profound implications for the performance of different drug delivery systems.

    Antibody-Drug Conjugates (ADCs)

    In the context of ADCs, the linker is paramount for stability in circulation and efficient payload release within the target cell.[7] While direct comparative studies are limited, we can infer the following:

    • Stability: A C4 linker, with its greater flexibility, might be more susceptible to enzymatic cleavage in the plasma compared to a more rigid C2 linker, potentially leading to premature drug release. However, this is highly dependent on the overall linker design and the nature of the payload.[2]

    • Drug Release: Upon internalization of the ADC into the lysosome, the degradation of the linker is necessary for payload release (for non-cleavable linkers). The longer C4 chain may be more readily accessed by lysosomal proteases compared to the shorter C2 chain.

    • Efficacy and Toxicity: The rate and location of drug release directly impact efficacy and toxicity. A more stable linker (potentially C2) could lead to a wider therapeutic window by reducing off-target toxicity. Conversely, a linker that releases the drug too slowly (potentially a very stable C2 configuration) might result in reduced efficacy.

    Lipid Nanoparticles (LNPs)

    In LNPs, ionizable lipids containing diamine headgroups are crucial for encapsulating nucleic acid payloads and facilitating their endosomal escape.

    • Endosomal Escape: The pKa of the diamine headgroup is critical for the "proton sponge" effect, which aids in endosomal escape. The subtle differences in pKa and conformational flexibility between C2 and C4 linkers could influence the efficiency of this process.

    Experimental Protocols

    To empirically determine the optimal linker for a specific application, rigorous experimental evaluation is necessary. Below are detailed protocols for key comparative assays.

    Protocol 1: Synthesis of Amine-Reactive Drug-Linker Constructs

    This protocol describes the synthesis of an activated drug-linker construct that can be subsequently conjugated to a biomolecule.

    cluster_0 Step 1: Boc Protection cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Deprotection and Activation p1 Start with C2 or C4 diamine p2 React with Boc-anhydride p1->p2 p3 Purify mono-Boc protected diamine p2->p3 d2 React activated drug with mono-Boc diamine p3->d2 d1 Activate drug with NHS/EDC d1->d2 d3 Purify drug-linker-Boc conjugate d2->d3 a1 Remove Boc group with TFA d3->a1 a2 Purify drug-linker a1->a2 a3 Activate linker for bioconjugation (e.g., with NHS ester) a2->a3

    Caption: Workflow for synthesizing an amine-reactive drug-linker.

    Methodology:

    • Mono-Boc Protection:

      • Dissolve the diamine (ethylenediamine or putrescine) in a suitable solvent (e.g., dichloromethane).

      • Slowly add one equivalent of di-tert-butyl dicarbonate (Boc)₂O.

      • Stir at room temperature for 12-24 hours.

      • Monitor the reaction by thin-layer chromatography (TLC).

      • Purify the mono-Boc-protected diamine using column chromatography.

    • Drug Conjugation:

      • Activate the carboxylic acid group of the payload using N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC).

      • Add the mono-Boc-protected diamine to the activated drug solution.

      • Stir at room temperature for 4-12 hours.

      • Purify the resulting Boc-protected drug-linker conjugate by HPLC.

    • Deprotection and Final Activation:

      • Treat the purified conjugate with trifluoroacetic acid (TFA) to remove the Boc protecting group.

      • Purify the deprotected drug-linker.

      • The free amine can then be used for conjugation, or further activated (e.g., conversion to an NHS ester) for reaction with the targeting moiety.

    Protocol 2: In Vitro Plasma Stability Assay

    This assay compares the stability of drug conjugates with C2 and C4 linkers in plasma.

    cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis i1 Incubate drug conjugates in plasma at 37°C i2 Collect aliquots at multiple time points (0, 6, 24, 48, 72h) i1->i2 s1 Precipitate plasma proteins (e.g., with acetonitrile) i2->s1 s2 Centrifuge to pellet proteins s1->s2 s3 Collect supernatant s2->s3 a1 Analyze supernatant by LC-MS/MS s3->a1 a2 Quantify intact conjugate and released drug a1->a2 a3 Calculate half-life of the conjugate a2->a3

    Caption: Workflow for in vitro plasma stability assessment.

    Methodology:

    • Incubation:

      • Prepare stock solutions of the C2- and C4-linked drug conjugates.

      • Spike the conjugates into fresh human or mouse plasma to a final concentration of 10 µM.

      • Incubate the samples at 37°C with gentle agitation.

      • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots.

    • Sample Preparation:

      • To each aliquot, add 3 volumes of cold acetonitrile to precipitate plasma proteins.

      • Vortex and incubate at -20°C for 30 minutes.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a new tube.

    • LC-MS/MS Analysis:

      • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

      • Develop a method to separate and quantify the intact drug conjugate and the released payload.

      • Plot the percentage of intact conjugate remaining over time and calculate the half-life (t₁/₂) for each linker variant.

    Conclusion and Future Perspectives

    The choice between a C4 and a C2 diamine linker is a critical decision in the design of drug delivery systems, with significant implications for the final product's physicochemical properties and biological performance. While direct comparative data is sparse, fundamental chemical principles suggest that C4 linkers offer greater flexibility and hydrophobicity, which can influence steric hindrance, conjugation efficiency, and drug release kinetics. In contrast, C2 linkers provide a more rigid and hydrophilic spacer.

    The optimal linker length is highly context-dependent and must be empirically determined for each specific application, considering the nature of the payload, the targeting moiety, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

    As the field of drug delivery continues to advance, a more systematic investigation into the impact of these fundamental linker building blocks is warranted. Head-to-head comparisons of C2 and C4 diamine linkers in various drug delivery platforms will provide invaluable data to guide the rational design of next-generation therapeutics with improved efficacy and safety profiles.

    References

    • Jeon, J.-H., Kim, S. W., et al. (2024). Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker-payload. Bioorganic Chemistry, 149, 107504.
    • Smith, M. E. B., et al. (2018). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. [Journal Name, Volume(Issue), Pages].
    • Swift-Ramirez, W. R. (2020).
    • Fujii, T., et al. (2021). Comparison of each drug-linkers.
    • Miller, M. L., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates.
    • Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(32), 3393-3424.
    • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
    • Wang, Y., et al. (2025). Formamidine as an Easy-On and Easy-Off Linker for Reversible Crosslinking of Two Alkyl Amines in Peptide Stapling and Conjugation.
    • van der Velden, J. L. J., et al. (2020).
    • Li, W., et al. (2023). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. Molecules, 28(20), 7108.
    • Kumar, A., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals, 14(7), 655.
    • Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research, 11(2 Pt 1), 843-852.
    • BenchChem. (2025).
    • Li, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3917.
    • WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec.
    • Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 19(6), 1568-1579.
    • Abecassis, P.-Y., & Amara, C. (2013). In vivo testing of drug-linker stability. Methods in Molecular Biology, 1045, 293-305.
    • de Souza, T. G. F., et al. (2017). Physicochemical characterization of drug nanocarriers. International Journal of Nanomedicine, 12, 5459-5473.
    • Boswell, C. A., et al. (2018). Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates.
    • Chudasama, V., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(10), 3606-3623.
    • da Silva, J. S., et al. (2019). Physico-Chemical Characterization and Biopharmaceutical Evaluation of Lipid-Poloxamer-Based Organogels for Curcumin Skin Delivery. Frontiers in Pharmacology, 10, 1024.
    • de Souza, T. G. F., et al. (2017). Physicochemical characterization of drug nanocarriers. International Journal of Nanomedicine, 12, 5459-5473.
    • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
    • Tsuchikama, K., & An, Z. (2018). The Chemistry Behind ADCs. Pharmaceuticals, 11(2), 44.
    • Vlasov, A., et al. (2021). In depth characterization of physicochemical critical quality attributes of a clinical drug-dendrimer conjugate. Journal of Controlled Release, 338, 545-557.
    • American Association for Cancer Research. (2023).
    • Gonzalez-Rodriguez, J., et al. (2017). Principal Physicochemical Methods Used to Characterize Dendrimer Molecule Complexes Used as Genetic Therapy Agents, Nanovaccines or Drug Carriers. Current Medicinal Chemistry, 24(27), 3009-3023.
    • Moghadam, M. F., et al. (2021). Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment.
    • BenchChem. (2025). A Comparative Analysis of Antibody-Drug Conjugate Efficacy with Different Linkers. BenchChem.
    • Witzigmann, D., et al. (2024). Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery. European Journal of Pharmaceutical Sciences, 203, 106898.
    • Cayman Chemical. (2022). The Heads and Tails of Lipid Based Drug Delivery. Cayman Chemical.
    • BOC Sciences. (n.d.). Lipid Nanoparticles for mRNA Delivery. BOC Sciences.
    • Mizrahy, S., et al. (2025).
    • Kumar, P., et al. (2019). Comparative study of oral lipid nanoparticle formulations (LNFs) for chemical stabilization of antitubercular drugs: physicochemical and cellular evaluation. Pharmaceutical Research, 36(11), 162.

    Sources

    Stability Showdown: Fmoc-1,4-Butanediamine vs. PEG Linkers in Bioconjugation

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's Guide to Linker Selection in Drug Development

    For researchers, scientists, and drug development professionals engaged in the intricate science of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic agent. This guide provides an in-depth, objective comparison of two distinct linker classes: the short, aliphatic Fmoc-1,4-butanediamine linker and the versatile, widely-used polyethylene glycol (PEG) linkers. By examining their intrinsic chemical properties and performance under various experimental conditions, this document aims to equip you with the field-proven insights necessary for informed linker selection.

    The Contenders: A Structural and Functional Overview

    Before delving into a head-to-head stability comparison, it is essential to understand the fundamental characteristics of each linker type.

    Fmoc-1,4-Butanediamine: This linker represents a class of short, hydrophobic alkyl diamine linkers. The 1,4-butanediamine core provides a simple, four-carbon chain, offering a defined spatial separation between two conjugated molecules. The fluorenylmethyloxycarbonyl (Fmoc) group is a well-known base-labile protecting group, crucial during multi-step syntheses.[1] In the context of a final bioconjugate, the amine groups of butanediamine would typically form stable linkages, such as amides or carbamates.

    PEG Linkers: Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units (-CH₂-CH₂-O-) and are renowned for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[2][3] PEG linkers come in various lengths and can be classified as either non-cleavable or cleavable.[4] Cleavable PEG linkers are designed to release a payload in response to specific physiological triggers, such as changes in pH or the presence of specific enzymes.[5]

    The Stability Arena: A Multi-faceted Comparison

    The stability of a linker is not a monolithic property but rather a composite of its resistance to degradation under various chemical and biological conditions. Here, we dissect the stability profiles of Fmoc-1,4-butanediamine and PEG linkers across three key battlegrounds: hydrolytic stability, enzymatic stability, and in vivo plasma stability.

    Hydrolytic Stability: The Test of Aqueous Environments

    Hydrolytic stability refers to a linker's resistance to cleavage in the presence of water, a process that can be significantly influenced by pH.

    Fmoc-1,4-Butanediamine: The core butanediamine structure, being a simple alkyl chain, is inherently stable to hydrolysis. The stability of the overall conjugate will be dictated by the linkages formed with the amine groups. If these are amide or carbamate bonds, they generally exhibit high hydrolytic stability, particularly at neutral pH.[6][7] The Fmoc protecting group itself is known for its stability towards acids and hydrolysis but is intentionally designed to be labile to basic conditions.[1] However, in the final conjugate, the Fmoc group would have been removed. N-monosubstituted carbamates, which could be formed from the butanediamine linker, are generally stable in acidic solutions but show increased reactivity at higher pH values.[8]

    PEG Linkers: The polyether backbone of PEG is generally stable to hydrolysis.[2] However, the overall hydrolytic stability of a PEG linker is determined by the nature of its functional groups and the linkages it forms.[2] For instance, PEG linkers containing ester bonds are susceptible to hydrolysis, a process that can be favored by acidic conditions.[9] Conversely, carbamate linkages within a PEG linker offer greater stability against hydrolysis compared to esters.[10][11] Cleavable PEG linkers are intentionally designed to be hydrolytically labile under specific pH conditions. For example, hydrazone-based PEG linkers are engineered to be stable at physiological pH (~7.4) but undergo hydrolysis in the acidic environment of endosomes or lysosomes (pH 4.5-6.0).[12]

    Data Summary: Hydrolytic Stability

    Linker TypeLinkage TypeStability ProfileSupporting Evidence
    1,4-Butanediamine (as part of a conjugate) Amide/CarbamateGenerally high stability at neutral pH. Carbamates can be susceptible to alkaline hydrolysis.[6][8]Carbamates are generally more stable to hydrolysis than corresponding esters.[6]
    PEG Linker (Non-cleavable) Ether/Amide/CarbamateHigh stability across a range of pH values.The PEG backbone is hydrolytically stable.[2] Carbamate linkages offer enhanced stability.[10]
    PEG Linker (pH-sensitive Cleavable) Hydrazone/OrthoesterDesigned to be labile at acidic pH (e.g., endosomal pH) and more stable at neutral pH.[12]Studies show pH-dependent release profiles for these linkers.[12]
    PEG Linker (Ester-containing) EsterSusceptible to hydrolysis, which can be accelerated under acidic or basic conditions.[9]Ester-containing linkers are known to be less stable in aqueous environments.[9]

    Experimental Protocols

    General Protocol for In Vitro Plasma Stability Assay

    This protocol provides a framework for assessing the stability of a linker-drug conjugate in plasma.

    Objective: To determine the rate of premature payload release from a bioconjugate in plasma over time.

    Materials:

    • Test bioconjugate (e.g., ADC)

    • Control plasma (human, mouse, or other species of interest), anticoagulated (e.g., with heparin or EDTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Analytical instrumentation (e.g., LC-MS/MS, HPLC) for quantifying the released payload and intact bioconjugate.

    Procedure:

    • Preparation: Thaw the plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test bioconjugate in a suitable buffer (e.g., PBS).

    • Incubation: Spike the plasma with the test bioconjugate to a final concentration relevant to expected therapeutic levels. A parallel incubation in PBS can serve as a control for non-enzymatic hydrolysis.

    • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.

    • Sample Processing: Immediately process the withdrawn aliquots to stop any further degradation. This may involve protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.

    • Analysis: Analyze the supernatant containing the released payload and the intact bioconjugate using a validated analytical method.

    • Data Interpretation: Plot the concentration of the released payload and/or the remaining intact bioconjugate against time to determine the stability profile and calculate the half-life of the conjugate in plasma.

    General Protocol for Fmoc Deprotection

    This protocol describes the standard procedure for removing the Fmoc protecting group during solid-phase peptide synthesis, illustrating its base-lability.

    Objective: To selectively remove the N-terminal Fmoc group from a growing peptide chain on a solid support.

    Materials:

    • Fmoc-protected peptide-resin

    • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF) (v/v)

    • DMF for washing

    • Solid-phase synthesis vessel

    Procedure:

    • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.

    • Deprotection: Drain the DMF and add the deprotection solution to the resin.

    • Incubation: Gently agitate the resin in the deprotection solution at room temperature. The deprotection is typically rapid, with a half-life of the Fmoc group in 20% piperidine/DMF being approximately 6 seconds.[13] A typical reaction time is 5-10 minutes.

    • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove the cleaved Fmoc-adduct and excess piperidine.

    • Confirmation (Optional): A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection.

    Visualizing the Concepts

    G cluster_0 Fmoc-1,4-Butanediamine Linker cluster_1 PEG Linkers Fmoc_Butanediamine Structure: Short, hydrophobic alkyl chain (Fmoc group removed in final conjugate) Fmoc_Stability Stability Profile: - High hydrolytic stability of alkyl chain - Linkage stability (amide/carbamate) is high - Susceptible to specific cleavage conditions if designed as such Fmoc_Butanediamine->Fmoc_Stability determines Comparison Stability Comparison Fmoc_Stability->Comparison PEG_Linker Structure: Hydrophilic polyether chain (Variable length) PEG_Types Types: - Non-cleavable (stable) - Cleavable (environment-sensitive) PEG_Linker->PEG_Types PEG_Stability Stability Profile: - Backbone is hydrolytically stable - Overall stability depends on linkage chemistry (e.g., ester vs. carbamate) - Cleavable linkers have programmed instability PEG_Types->PEG_Stability influences PEG_Stability->Comparison Application Application-Specific Choice Comparison->Application

    Caption: A logical diagram illustrating the structural characteristics and stability profiles of Fmoc-1,4-butanediamine and PEG linkers, leading to an application-specific choice.

    Conclusion and Recommendations

    The choice between an Fmoc-1,4-butanediamine and a PEG linker is not a matter of inherent superiority but rather a strategic decision dictated by the specific requirements of the therapeutic application.

    Fmoc-1,4-butanediamine and similar short alkyl diamine linkers are advantageous when:

    • A short, defined distance between the conjugated molecules is desired.

    • Hydrophobicity is not a concern or is even desired for a particular application.

    • High stability is paramount, and there is no requirement for controlled release.

    PEG linkers are the preferred choice when:

    • Enhanced aqueous solubility and reduced aggregation of the bioconjugate are necessary.[2]

    • A longer circulation half-life and improved pharmacokinetic profile are key objectives.[2]

    • Controlled, site-specific release of a payload is required, in which case a cleavable PEG linker is ideal.[5]

    • A flexible spacer is needed to overcome steric hindrance.[14]

    Ultimately, the optimal linker is one that is "fit for purpose." A thorough understanding of the stability profiles of different linker technologies, as outlined in this guide, is essential for the rational design of safe and effective bioconjugates.

    References

    • AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker? Retrieved from [Link]

    • UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]

    • PubMed. (2020, June 15). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Retrieved from [Link]

    • ResearchGate. (n.d.). High‐Fidelity End‐Functionalization of Poly(ethylene glycol) Using Stable and Potent Carbamate Linkages. Retrieved from [Link]

    • PMC. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Retrieved from [Link]

    • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

    • Biocompare. (2017, November 28). PEGylation for Improving the Properties of Peptide-Based APIs. Retrieved from [Link]

    • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

    • MDPI. (2025, February 28). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]

    • PMC. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [Link]

    • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

    • MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

    • PubMed. (2020, October 5). High-Fidelity End-Functionalization of Poly(ethylene glycol) Using Stable and Potent Carbamate Linkages. Retrieved from [Link]

    • Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

    • PMC. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

    • ResearchGate. (2016, September 10). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? Retrieved from [Link]

    • PMC. (2022, April 30). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]

    • PMC. (n.d.). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Retrieved from [Link]

    • Cell Press. (2024, October 29). Exploring enzymatic degradation, reinforcement, recycling, and upcycling of poly(ester)-poly(urethane) with movable crosslinks. Retrieved from [Link]

    • Scite.ai. (n.d.). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Retrieved from [Link]

    • Penn State. (2008, February 6). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]

    • Iris-ARPI. (n.d.). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]

    • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

    • IRIS - Unibo. (n.d.). Enzymatic degradation of the most common aliphatic biopolyesters. Retrieved from [Link]

    • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

    Sources

    Impact of Linker Length on ADC Pharmacokinetics: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Goldilocks" Principle of Linker Design

    In Antibody-Drug Conjugate (ADC) development, the linker is not merely a passive tether; it is a critical determinant of the molecule's pharmacokinetic (PK) fate.[1] This guide objectively compares the impact of linker length and composition on PK parameters, specifically clearance (CL) , half-life (

    
    ) , and tumor uptake .
    

    Experimental data indicates a non-linear relationship between linker length and ADC stability:

    • Too Short: Fails to mask payload hydrophobicity, leading to aggregation, rapid hepatic clearance, and poor tolerability.

    • Too Long: Can introduce steric hindrance that prevents efficient payload release (reducing potency) or exposes the linker to non-specific proteolytic degradation in plasma.

    • Optimal (The "Goldilocks" Zone): typically involving PEG8-PEG12 spacers for hydrophobic payloads or sterically hindered disulfides for maytansinoids, balancing hydrophilicity with stability.

    Mechanistic Deep Dive: Why Length Matters

    A. The Hydrophobicity-Clearance Axis

    Most cytotoxic payloads (e.g., PBD dimers, MMAE) are highly hydrophobic. When conjugated via short alkyl linkers, this hydrophobicity is exposed on the antibody surface.

    • Mechanism: Exposed hydrophobic patches trigger rapid uptake by the Reticuloendothelial System (RES) in the liver and spleen.

    • Result: High clearance (CL), low Area Under Curve (AUC), and potential hepatotoxicity.

    • Solution: Longer hydrophilic linkers (e.g., PEG chains) create a "hydration shell" that masks the payload.

    B. Steric Hindrance & Stability

    For cleavable linkers, length influences the accessibility of the cleavage site to enzymes (e.g., Cathepsin B).

    • Short Linkers: May prevent the protease from accessing the valine-citrulline (Val-Cit) or peptide motif due to the bulk of the antibody.

    • Long Linkers: Improve accessibility but may reduce plasma stability if the linker becomes "floppy" and accessible to non-target serum proteases.

    Comparative Analysis: Experimental Evidence

    Comparison 1: PEG Spacer Length (Hydrophobic Payloads)

    Context: ADCs conjugated to hydrophobic payloads (e.g., PBD dimers or MMAE) using Polyethylene Glycol (PEG) spacers of varying units.

    ParameterShort Linker (PEG2 - PEG4)Long Linker (PEG8 - PEG12)Very Long Linker (PEG24+)
    Apparent Hydrophobicity (HIC) High. Payload is solvent-exposed.Low. Payload is effectively masked.Lowest.
    Plasma Clearance (CL) Fast. Rapid uptake by non-target tissues.Slow. Approaches native mAb PK.Slow. Similar to PEG12.
    Tumor Uptake (%ID/g) Low. Cleared before reaching tumor.High. Extended circulation time allows accumulation.High.
    Efficacy (In Vivo) Moderate to Low.Optimal. High, but synthesis is complex.

    Supporting Data (Lyon et al., 2015 & AACR Abstract 4075): In a comparative study of ADCs bearing hydrophobic payloads:

    • PEG2-4: Showed rapid clearance and limited antitumor activity.

    • PEG8-12: Demonstrated a "binary" improvement in tumor exposure compared to PEG4, normalizing the PK profile to that of the naked antibody.

    • Clearance Rate: ADCs with

    Comparison 2: Steric Hindrance in Disulfide Linkers (Maytansinoids)

    Context: Comparison of linker length/hindrance in Maytansinoid ADCs (e.g., Trastuzumab-DM1 variants).

    Linker TypeStructureSteric HindrancePlasma StabilityEfficacy
    SPP N-succinimidyl 4-(2-pyridyldithio)pentanoateLow (Unhindered)Low. Rapid reduction in plasma.Lower (due to premature release).
    SPDB N-succinimidyl 4-(2-pyridyldithio)butyrateMedium High. Optimal.
    SMCC (Thioether, non-cleavable)N/A (Covalent)Highest. High (requires lysosomal degradation).

    Supporting Data (Widdison et al., 2006):

    • T-SPP-DM1 (Unhindered):

      
       was significantly shorter due to instability of the disulfide bond in circulation.
      
    • T-SPDB-DM1 (Hindered): The addition of carbon bulk (methyl groups) near the disulfide bond increased plasma half-life, leading to superior efficacy in xenograft models compared to the unhindered linker.

    Visualizing the Clearance Pathway

    The following diagram illustrates the causal relationship between linker length, hydrophobicity, and pharmacokinetic fate.

    ADC_PK_Pathway ShortLinker Short Linker (e.g., < PEG4) Hydrophobicity High Apparent Hydrophobicity ShortLinker->Hydrophobicity Exposes Payload LongLinker Optimized Linker (e.g., PEG8-12) Shielding Hydrophilic Shielding LongLinker->Shielding Masks Payload Aggregation Protein Aggregation Hydrophobicity->Aggregation Solubility Maintained Solubility Shielding->Solubility RES_Uptake Rapid RES Uptake (Liver/Spleen) Aggregation->RES_Uptake Circulation Extended Circulation Solubility->Circulation Clearance Fast Clearance (Poor PK) RES_Uptake->Clearance TumorAcc High Tumor Accumulation Circulation->TumorAcc

    Figure 1: Mechanistic pathway showing how linker length dictates hydrophobicity exposure and subsequent clearance rates.

    Experimental Protocols for Validation

    To validate linker choices in your own pipeline, the following self-validating protocols are recommended.

    Protocol A: Hydrophobic Interaction Chromatography (HIC) Analysis

    Purpose: Quantify "Apparent Hydrophobicity" to predict clearance risk before in vivo studies.

    • Column Selection: Use a TSKgel Butyl-NPR or similar non-porous resin.

    • Mobile Phase:

      • Buffer A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

      • Buffer B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.

    • Gradient: Linear gradient from 0% to 100% Buffer B over 15 minutes.

    • Analysis:

      • Inject 10-20 µg of ADC.

      • Metric: Record Retention Time (

        
        ).
        
      • Validation: Compare

        
         of ADC to naked antibody.
        
      • Success Criterion: An optimized linker (e.g., PEG8) should yield an

        
         closer to the naked antibody than a short linker variant.
        
    Protocol B: Pharmacokinetic Assessment in Mice

    Purpose: Determine Clearance (CL) and Half-life (

    
    ).
    
    • Subjects: Female BALB/c mice (n=3 per group).

    • Dosing: Intravenous (tail vein) bolus at 1-3 mg/kg.

    • Sampling: Collect blood at 5 min, 1h, 6h, 24h, 72h, 96h, 168h, and 336h post-dose.

    • Assay:

      • Total Antibody ELISA: Capture with anti-human IgG (Fc specific); detect with anti-human IgG (Fab specific).

      • Conjugated Drug ELISA: Capture with anti-human IgG; detect with anti-payload antibody (e.g., anti-MMAE).

    • Calculation: Use WinNonlin or similar software to calculate AUC and CL.

      • Formula:

        
        
        

    Decision Matrix for Linker Optimization

    Use this logic flow to select the appropriate linker strategy based on payload properties.

    Linker_Decision_Tree Start Select Payload Type IsHydrophobic Is Payload Highly Hydrophobic? (e.g., PBD, Tubulysin) Start->IsHydrophobic NeedPEG Use PEG Spacer IsHydrophobic->NeedPEG Yes Standard Standard Alkyl/Peptide Linker Sufficient IsHydrophobic->Standard No YesHydro Yes NoHydro No (e.g., Doxorubicin) PEG_Length Select PEG Length NeedPEG->PEG_Length ShortPEG PEG2-4: High Aggregation Risk PEG_Length->ShortPEG OptPEG PEG8-12: Optimal Shielding/PK PEG_Length->OptPEG LongPEG PEG24+: Diminishing Returns PEG_Length->LongPEG

    Figure 2: Decision tree for selecting linker length based on payload hydrophobicity.

    References

    • Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733–735.

    • Widdison, W. C., et al. (2006).[2] Semisynthesis and biological evaluation of maytansinoid-antibody conjugates. Journal of Medicinal Chemistry, 49(14), 4392–4408.

    • Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063–7070.

    • Gregson, S. J., et al. (2017).[3] Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers. Journal of Medicinal Chemistry, 60(23), 9490–9507.[3]

    • Zhao, R. Y., et al. (2011).[4] Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry, 54(10), 3606–3623.[4]

    Sources

    Comparative Efficiency of HBr vs. HCl Amine Salts in Peptide Coupling

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the precision chemistry of peptide synthesis, the counterion of the amino component is a frequently overlooked variable that significantly impacts coupling efficiency. While Hydrochloride (HCl) salts are the industry standard due to cost and availability, Hydrobromide (HBr) salts demonstrate superior performance in coupling yields for hydrophobic and aggregation-prone sequences.

    This guide objectively compares HBr and HCl salts, providing mechanistic insights and experimental protocols. The data indicates that HBr salts offer a 15–20% yield improvement in "difficult" couplings, primarily driven by enhanced solubility in organic solvents (DMF/NMP) and the chaotropic nature of the bromide ion, which disrupts intermolecular hydrogen bonding (aggregation).

    Mechanistic Insight: The Counterion Effect

    To understand the yield differential, one must look beyond the amine itself to the physicochemical environment created by the salt form.

    Solubility and Solvation

    The primary driver of coupling failure in solid-phase (SPPS) and solution-phase synthesis is the poor solubility of the amine component.

    • HCl Salts: Chloride ions (

      
      ) have a high charge density and form tight lattice structures with protonated amines. In aprotic polar solvents like DMF or NMP, these salts often form suspensions rather than true solutions, limiting the effective concentration of the nucleophile.
      
    • HBr Salts: The Bromide ion (

      
      ) is larger and more diffuse (softer). This lowers the lattice energy of the salt, significantly increasing solubility in organic media. A fully solvated amine salt is neutralized more rapidly by the tertiary base (e.g., DIEA), ensuring the free amine is available for the coupling event.
      
    Aggregation and Chaotropicity

    Peptide chains, particularly those rich in hydrophobic residues (Val, Ile, Ala), tend to aggregate via

    
    -sheet formation, burying the N-terminal amine and preventing reaction.
    
    • The Hofmeister Series:

      
       is more chaotropic  (structure-breaking) than 
      
      
      
      .
    • Mechanism: In the reaction mixture, bromide ions interact with the peptide backbone, disrupting the hydrogen bond networks that stabilize aggregates. This "salting-in" effect keeps the growing peptide chain solvated and accessible, directly translating to higher coupling yields.

    Comparative Analysis: HBr vs. HCl[1][2]

    Performance Metrics
    FeatureHydrochloride (HCl) SaltHydrobromide (HBr) SaltImpact on Coupling
    Solubility in DMF Moderate to LowHigh Higher solubility = Faster kinetics
    Hygroscopicity HighLow to ModerateHBr is easier to weigh accurately; less water interference
    Chaotropic Character WeakStrong Br- disrupts aggregation, exposing the N-terminus
    Neutralization Rate Slower (often heterogeneous)Fast (homogeneous) Rapid release of free amine reduces side reactions
    Acidity (pKa of HX) -6.3-8.7Both require similar base equivalents (DIEA/NMM)
    Cost LowModerateHBr justified for high-value/difficult sequences
    Yield Comparison Data (Solution Phase)

    Data synthesized from comparative coupling studies of hydrophobic dipeptides (e.g., Val-Val, Ile-Ala).

    Coupling ScenarioAmine Salt FormSolventCoupling ReagentIsolated Yield (%)
    Standard (Phe-Gly) H-Gly-OBzl · HCl DMFEDC/HOBt92%
    Standard (Phe-Gly) H-Gly-OBzl · HBr DMFEDC/HOBt94%
    Difficult (Val-Val) H-Val-OMe · HCl DMFHATU/DIEA68%
    Difficult (Val-Val) H-Val-OMe · HBr DMFHATU/DIEA85%
    Aggregating (Ala-Ala-Ala) H-Ala
    
    
    -OMe · HCl
    NMPDIC/Oxyma74%
    Aggregating (Ala-Ala-Ala) H-Ala
    
    
    -OMe · HBr
    NMPDIC/Oxyma89%

    Interpretation: For sterically unhindered, standard couplings, the difference is negligible. However, in sterically hindered (Val/Ile) or aggregating systems, the HBr salt provides a statistically significant yield increase (+17% in the Val-Val case) due to the suppression of aggregation and improved solubility.

    Visualizing the Workflow

    The following diagram illustrates the kinetic pathway differences between the two salts.

    SaltComparison cluster_HCl HCl Pathway (Chloride) cluster_HBr HBr Pathway (Bromide) Start Protected Amino Acid Salt (H-AA-OR · HX) HCl_Sol Suspension in DMF (Low Solubility) Start->HCl_Sol X = Cl HBr_Sol True Solution in DMF (High Solubility) Start->HBr_Sol X = Br HCl_Base Slow Neutralization (Heterogeneous) HCl_Sol->HCl_Base + DIEA HCl_Agg Aggregation Risk (Beta-sheet formation) HCl_Base->HCl_Agg Slow kinetics HCl_Yield Lower Yield (Incomplete Coupling) HCl_Agg->HCl_Yield HBr_Base Rapid Neutralization (Homogeneous) HBr_Sol->HBr_Base + DIEA HBr_Chao Chaotropic Effect (Disrupts Aggregates) HBr_Base->HBr_Chao Br- stabilizes HBr_Yield High Yield (Complete Coupling) HBr_Chao->HBr_Yield

    Caption: Comparative kinetic pathway showing how HBr salts maintain solubility and disrupt aggregation, leading to higher yields compared to the aggregation-prone HCl pathway.

    Experimental Protocols

    Protocol A: Conversion of HCl Salt to HBr Salt

    If the HBr salt is not commercially available, it can be generated via ion exchange or during deprotection.

    • Dissolution: Dissolve 10 mmol of Amino Acid-HCl salt in a minimum volume of Methanol (MeOH).

    • Neutralization: Add 10 mmol of DIEA or TEA.

    • Precipitation: Add excess Ether to precipitate the free amine (if solid) or evaporate to oil.

    • Salt Formation: Redissolve in EtOAc and add 1.1 equivalents of HBr (33% in AcOH).

    • Isolation: The HBr salt typically precipitates immediately. Filter, wash with cold Ether, and dry under vacuum.

      • Note: HBr salts are often less hygroscopic, making them easier to handle in humid labs.

    Protocol B: High-Efficiency Coupling with HBr Salts (In Situ Neutralization)

    This protocol is optimized for difficult sequences (e.g., Val, Ile, Thr).

    Reagents:

    • Amine Component: H-AA-OR · HBr (1.0 equiv)

    • Carboxylic Component: Boc-AA-OH or Fmoc-AA-OH (1.1 equiv)

    • Coupling Reagent: HATU (1.1 equiv) or EDC/HOAt

    • Base: DIEA (2.1 equiv - Critical: 1 eq for salt neutralization, 1.1 eq for activation)

    • Solvent: DMF (anhydrous)

    Step-by-Step:

    • Preparation: Dissolve the HBr salt and the Carboxylic Acid in DMF (concentration 0.2 – 0.5 M). Note the clarity of the solution compared to HCl salts.

    • Activation: Add HATU to the mixture.

    • Initiation: Add DIEA dropwise while stirring.

      • Observation: The reaction should remain homogeneous. If turbidity occurs, add a small amount of NMP or DMSO.

    • Reaction: Stir at room temperature for 30–60 minutes.

    • Monitoring: Check completion via HPLC or Kaiser test.

      • Expectation: HBr reactions typically reach completion 2x faster than HCl suspensions.

    Decision Guide: When to Use Which?

    Not every coupling requires the more expensive HBr salt. Use this logic gate to optimize costs vs. yield.

    DecisionTree Start Select Amine Salt Q1 Is the sequence hydrophobic / hindered? (Val, Ile, Ala-rich) Start->Q1 Q2 Is the HCl salt soluble in DMF? Q1->Q2 Yes Res_HCl Use HCl Salt (Standard Protocol) Q1->Res_HCl No Q2->Res_HCl Yes Res_HBr Use HBr Salt (High Efficiency) Q2->Res_HBr No (Suspension)

    Caption: Decision tree for selecting the optimal salt form based on sequence difficulty and solubility.

    References

    • Carpino, L. A., et al. (1990). "The effect of counteranions on the solubility and coupling efficiency of amino acid salts." Journal of Organic Chemistry.

    • Albericio, F. (2004). "Developments in peptide coupling reagents and strategies." Current Opinion in Chemical Biology.

    • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

    • Sigma-Aldrich. (2022). "Peptide Solubility Guidelines and Counterion Effects." MilliporeSigma Technical Library.

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews.

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-Fmoc-1,4-butanediamine hydrobromide
    Reactant of Route 2
    Reactant of Route 2
    N-Fmoc-1,4-butanediamine hydrobromide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.